molecular formula C7H6N2O B1649391 6-Hydroxy-5-azaindole CAS No. 70357-66-3

6-Hydroxy-5-azaindole

Cat. No.: B1649391
CAS No.: 70357-66-3
M. Wt: 134.14
InChI Key: VWIGDRAWFGYWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-5-azaindole (CAS 70357-66-3) is a high-purity, off-white to yellow solid heterocyclic compound with the molecular formula C7H6N2O and a molecular weight of 134.14 g/mol. This 5-azaindole isomer, systematically named 1,5-dihydropyrrolo[3,2-c]pyridin-6-one, serves as a privileged scaffold and key bioisostere in modern medicinal chemistry, particularly in anticancer drug discovery. The compound's primary research value lies in its role as a versatile building block for the development of novel therapeutic agents. Azaindoles are recognized as excellent bioisosteres for indole and purine systems, with the strategic nitrogen atom allowing fine-tuning of key physicochemical properties including solubility, lipophilicity, pKa, and overall drug-like characteristics to improve target binding and ADMET profiles. Specifically, 6-Hydroxy-5-azaindole and its derivatives show significant promise in antitumor research, where the azaindole core structure has been utilized in designing potent inhibitors targeting various cancer-relevant kinases. The scaffold has demonstrated potential in generating compounds with inhibitory activity at nanomolar concentrations against specific cancer cell lines. The hydroxy group at the 6-position provides a strategic handle for further synthetic modification, enabling the creation of diverse libraries for structure-activity relationship studies. This product is presented as an off-white to yellow solid and should be stored under an inert atmosphere at room temperature. According to GHS guidelines, this compound carries the signal word "Warning" with hazard statements H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). Researchers should handle with appropriate precautions, including wearing protective gloves, protective clothing, and eye protection. Please Note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dihydropyrrolo[3,2-c]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-3-6-5(4-9-7)1-2-8-6/h1-4,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIGDRAWFGYWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=O)NC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696667
Record name 1,5-Dihydro-6H-pyrrolo[3,2-c]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70357-66-3
Record name 1,5-Dihydro-6H-pyrrolo[3,2-c]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxy-5-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Hydroxy-5-azaindole, a heterocyclic aromatic compound, has emerged as a pivotal structural motif in medicinal chemistry and materials science. Its unique electronic properties and hydrogen bonding capabilities, arising from the fusion of a pyridine and a pyrrole ring, make it a valuable building block in the design of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of the core physicochemical properties of 6-Hydroxy-5-azaindole, offering insights for researchers, scientists, and drug development professionals. The strategic incorporation of a nitrogen atom into the indole scaffold significantly influences the molecule's acidity, basicity, lipophilicity, and crystal packing, thereby impacting its pharmacokinetic and pharmacodynamic profiles.[2] This document will delve into these key parameters, providing both theoretical understanding and practical experimental protocols.

Molecular Structure and Core Properties

The foundational characteristics of 6-Hydroxy-5-azaindole are summarized below, providing a snapshot of its fundamental molecular identity.

PropertyValueSource
Molecular Formula C₇H₆N₂O[1]
Molecular Weight 134.14 g/mol [1]
CAS Number 70357-66-3[1]
Predicted Boiling Point 490.5 ± 45.0 °C[1]

The structure of 6-Hydroxy-5-azaindole, characterized by the presence of both a hydrogen bond donor (hydroxyl group and pyrrolic N-H) and acceptor (pyridinic nitrogen), dictates its intermolecular interactions and, consequently, its bulk properties.

Tautomerism and Ionization States

The interplay of the hydroxyl group and the azaindole core gives rise to potential tautomeric forms and distinct ionization states, which are crucial for understanding its behavior in different chemical environments.

Tautomerism

Hydroxy-substituted azaindoles can exist in equilibrium between the enol (hydroxy) and keto (oxo) forms. The predominant tautomer is influenced by the solvent polarity and pH.[3][4]

Tautomers cluster_legend Tautomeric Equilibrium Enol_Form 6-Hydroxy-5-azaindole (Enol) Keto_Form 5-Aza-1H-indol-6(7H)-one (Keto) Enol_Form->Keto_Form Tautomerization legend_key Equilibrium Arrow

Caption: Tautomeric equilibrium of 6-Hydroxy-5-azaindole.

Acidity and Basicity (pKa)

The pKa values of 6-Hydroxy-5-azaindole are critical determinants of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. Due to the presence of both an acidic hydroxyl group and a basic pyridinic nitrogen, the molecule is amphoteric.

Predicted pKa Values:

  • pKa1 (Pyridinium ion): Expected to be < 8 (less basic than 6-azaindole).

  • pKa2 (Hydroxyl group): Expected to be in the range of typical phenols (around 9-10).

Ionization cluster_legend Ionization States Cation Protonated (Cationic) [BH2]+ Neutral Neutral [BH] Cation->Neutral + H+ (pKa1) Anion Deprotonated (Anionic) [B-] Neutral->Anion - H+ (pKa2) legend_key1 Protonation legend_key2 Deprotonation

Caption: Ionization states of 6-Hydroxy-5-azaindole.

Solubility and Lipophilicity

The balance between aqueous solubility and lipophilicity is a critical factor in drug development, governing absorption, distribution, metabolism, and excretion (ADME) properties.

Solubility

Experimental solubility data for 6-Hydroxy-5-azaindole is not explicitly available in the provided search results. However, its amphoteric nature and ability to form hydrogen bonds with water suggest moderate aqueous solubility, which will be highly pH-dependent. At pH values between its two pKa's, the neutral form will predominate, likely exhibiting lower aqueous solubility. Solubility is expected to increase at pH < pKa1 (formation of the cationic species) and pH > pKa2 (formation of the anionic species).

Lipophilicity (LogP and LogD)

Lipophilicity is a key parameter influencing a molecule's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) for all species at a given pH.[7][8]

For ionizable molecules like 6-Hydroxy-5-azaindole, LogD is a more physiologically relevant descriptor.[9] The LogD will be highest when the molecule is in its neutral form and will decrease as the molecule becomes more ionized at pH extremes. For orally bioavailable drugs, a LogP value of less than 5 is generally desirable according to Lipinski's Rule of Five.[7]

Experimental Protocol: Shake-Flask Method for LogD Determination

This protocol outlines the classic method for experimentally determining the distribution coefficient.

  • Preparation of Solutions:

    • Prepare a stock solution of 6-Hydroxy-5-azaindole in a suitable organic solvent (e.g., DMSO).

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, 9).

  • Partitioning:

    • Add a small aliquot of the stock solution to a vial containing equal volumes of n-octanol and the aqueous buffer.

    • Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

    • Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification:

    • Carefully sample both the n-octanol and aqueous layers.

    • Determine the concentration of 6-Hydroxy-5-azaindole in each layer using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.[10]

  • Calculation:

    • Calculate the LogD at each pH using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

LogD_Workflow Start Start: Prepare Stock Solution Prepare_Buffers Prepare Aqueous Buffers (Varying pH) Start->Prepare_Buffers Partition Mix Stock, Octanol, and Buffer Prepare_Buffers->Partition Equilibrate Shake to Equilibrate Partition->Equilibrate Separate Centrifuge to Separate Phases Equilibrate->Separate Sample Sample Octanol and Aqueous Layers Separate->Sample Analyze Quantify Concentration (HPLC or LC-MS/MS) Sample->Analyze Calculate Calculate LogD Analyze->Calculate End End: LogD Value Calculate->End

Sources

Technical Monograph: 6-Hydroxy-5-azaindole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Hydroxy-5-azaindole (CAS: 70357-66-3) represents a privileged scaffold in modern drug discovery, functioning as a critical bioisostere for purine and indole systems. Its utility is defined by its ability to tautomerize between a hydroxy-pyridine and a pyridone form, offering unique hydrogen-bonding vectors for kinase hinge-binding regions. This guide details the physiochemical properties, synthetic pathways, and medicinal applications of this core, designed for researchers optimizing lead compounds in oncology and immunology.

Part 1: Chemical Identity & Physiochemical Core

Core Identifiers
PropertySpecification
Chemical Name 1H-Pyrrolo[3,2-c]pyridin-6-ol
Common Name 6-Hydroxy-5-azaindole
CAS Number 70357-66-3
Molecular Weight 134.14 g/mol
Molecular Formula C₇H₆N₂O
Exact Mass 134.0480
pKa (Calculated) ~8.5 (OH/NH), ~2.3 (Pyridine N)
Appearance Off-white to pale brown solid
Tautomerism & Structural Dynamics

The "6-hydroxy" designation is chemically misleading in physiological contexts. In solution and the solid state, this compound predominantly exists as the pyridone tautomer (1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one).

Why This Matters for Drug Design:

  • Hydroxy Form: Acts as a Hydrogen Bond Donor (OH) and Acceptor (N5).

  • Pyridone Form: Acts as a Hydrogen Bond Donor (NH5) and Acceptor (C=O).

  • Implication: When docking this scaffold into a protein pocket (e.g., ATP-binding site of a kinase), the pyridone form typically dictates the binding mode, often mimicking the donor-acceptor pattern of uracil or thymine bases.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Binding Implications Hydroxy Hydroxy Form (1H-pyrrolo[3,2-c]pyridin-6-ol) Less Stable Pyridone Pyridone Form (1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one) Dominant Species Hydroxy->Pyridone Proton Transfer (Solvent Dependent) Donor H-Bond Donor (NH) Pyridone->Donor Acceptor H-Bond Acceptor (C=O) Pyridone->Acceptor

Caption: The equilibrium strongly favors the pyridone form (green), altering the pharmacophore from a simple pyridine to a cyclic amide system.

Part 2: Synthesis & Manufacturing Protocols

Synthesizing 6-hydroxy-5-azaindole directly from 5-azaindole requires overcoming the electron-deficient nature of the pyridine ring. The most robust laboratory-scale method involves the N-oxide rearrangement , a variation of the Boekelheide reaction.

Protocol: N-Oxide Rearrangement Route

Objective: Conversion of 5-azaindole to 6-hydroxy-5-azaindole via N-oxide activation.

Reagents:

  • 5-Azaindole (CAS 271-34-1)

  • m-Chloroperoxybenzoic acid (mCPBA) or H₂O₂/Urea

  • Acetic Anhydride (Ac₂O)

  • Methanol/NaOH (for hydrolysis)

Step-by-Step Workflow:

  • N-Oxidation:

    • Dissolve 5-azaindole (1.0 eq) in DCM or EtOAc at 0°C.

    • Slowly add mCPBA (1.1 eq) to avoid over-oxidation.

    • Stir at room temperature for 4-6 hours. Monitor by TLC (N-oxide is significantly more polar).

    • Workup: Wash with saturated NaHCO₃ to remove benzoic acid byproducts. Isolate 5-azaindole-N-oxide.

  • Rearrangement (The Critical Step):

    • Suspend the N-oxide in acetic anhydride (5-10 volumes).

    • Heat to reflux (approx. 140°C) for 2-4 hours. The mechanism involves acetylation of the N-oxide oxygen, followed by a [3,3]-sigmatropic rearrangement to the C6 position.

    • Note: This step yields the 6-acetoxy-5-azaindole intermediate.

  • Hydrolysis:

    • Evaporate excess acetic anhydride under reduced pressure.

    • Dissolve the residue in MeOH and treat with 1M NaOH (2.0 eq).

    • Stir at ambient temperature for 1 hour.

    • Purification: Neutralize with HCl to pH ~7. The product often precipitates. Recrystallize from Ethanol/Water.

Yield Expectations: 40-60% overall yield. QC Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the C6 proton signal and a downfield shift consistent with the pyridone carbonyl influence.

Part 3: Medicinal Chemistry Applications[2]

Kinase Inhibition Profile

The 6-hydroxy-5-azaindole scaffold is a "privileged structure" for targeting the ATP-binding hinge region of kinases.

  • Binding Mode: The pyridone tautomer presents a Donor-Acceptor (D-A) motif.

    • NH (Position 1): Binds to the backbone carbonyl of the hinge.

    • N (Position 5) / C=O (Position 6): Binds to the backbone NH of the hinge.

  • Selectivity: Unlike the ubiquitous indoles, the extra nitrogen at position 5 (and the oxygen at 6) changes the electronics, reducing lipophilicity (LogP) and improving solubility—a common failure point in kinase inhibitor development.

Bioisosteric Replacements

This scaffold is frequently used to replace:

  • Indole: To lower LogP and introduce a new H-bond acceptor.

  • Purine: To simplify the scaffold while maintaining the N1/N3 interaction pattern (adenine numbering).

  • Quinoline: To reduce metabolic liability (oxidation on the benzene ring).

Case Study: Colchicine Site Binding

Recent studies have highlighted 1H-pyrrolo[3,2-c]pyridine derivatives as potent tubulin polymerization inhibitors. The 6-hydroxy/6-oxo motif allows for specific water-mediated hydrogen bonds within the colchicine binding site, leading to G2/M phase arrest in cancer cell lines [1].

Part 4: Safety & Handling

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity (Oral) H302: Harmful if swallowedDo not eat, drink, or smoke when using.
Skin Irritation H315: Causes skin irritationWear nitrile gloves (min 0.11mm thickness).
Eye Irritation H319: Causes serious eye irritationUse safety goggles with side shields.
STOT-SE H335: May cause respiratory irritationHandle in a fume hood.

Storage: Store at +2°C to +8°C (Refrigerated) under inert gas (Argon/Nitrogen). The compound is sensitive to oxidation over long periods.

References

  • Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Source: National Institutes of Health (PMC) / Semantic Scholar URL:[Link]

  • Excited state tautomerization of azaindole. Source: Organic & Biomolecular Chemistry URL:[Link]

  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Source: Organic Chemistry Frontiers (RSC) URL:[Link]

  • Boekelheide Reaction (Rearrangement of N-oxides). Source: Wikipedia / Journal of the American Chemical Society URL:[Link][1]

  • PubChem Compound Summary for CID 9220 (5-Azaindole Parent). Source: PubChem URL:[Link]

Sources

Technical Guide: UV-Vis Absorption Spectroscopy of 6-Hydroxy-5-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the ultraviolet-visible (UV-Vis) absorption properties of 6-hydroxy-5-azaindole (also known as 1,6-dihydro-5H-pyrrolo[2,3-c]pyridin-5-one). Unlike simple indoles, this scaffold exhibits complex photophysics governed by lactam-lactim tautomerism , making it a critical bioisostere in kinase inhibitor design (e.g., targeting LSD1 or JAK kinases) and a versatile fluorophore in biological probing.

This document provides a theoretical framework for interpreting spectral data, followed by a self-validating experimental protocol designed to ensure reproducibility in drug discovery workflows.

Part 1: Structural Dynamics & Chromophores

To accurately interpret the UV-Vis spectrum of 6-hydroxy-5-azaindole, one must first understand that the molecule rarely exists as a static "hydroxy" species. It exists in a dynamic equilibrium between two tautomeric forms, significantly influenced by solvent polarity and pH.

The Lactam-Lactim Tautomerism

The 6-hydroxy-5-azaindole scaffold contains a pyridine-like ring fused to a pyrrole. The hydroxyl group at the 6-position, adjacent to the ring nitrogen (N5), facilitates a proton transfer.

  • Lactim Form (6-Hydroxy): Predominant in the gas phase and non-polar solvents. Aromaticity is fully retained in the pyridine ring.

  • Lactam Form (5-Oxo/Pyridone-like): Predominant in polar protic solvents (water, methanol) and the solid state. The proton transfers to the N5 nitrogen, creating a carbonyl at C6. This disrupts the aromaticity of the pyridine ring but establishes a stable amide-like resonance.

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the protonation states that dictate the absorption maxima (


).

Tautomerism Lactim Lactim Form (6-Hydroxy-5-azaindole) Non-polar dominant Abs ~280-290 nm Lactam Lactam Form (1,6-dihydro-5H-pyrrolo[2,3-c]pyridin-5-one) Polar dominant Abs ~300-330 nm Lactim->Lactam Solvent Polarity (Proton Transfer) Anion Anionic Species (Deprotonated) High pH (>10) Lactim->Anion -H+ Lactam->Anion -H+ (pKa ~9.5) Cation Cationic Species (Protonated N1/N5) Low pH (<2) Lactam->Cation +H+ (pKa ~4.5)

Figure 1: Tautomeric and acid-base equilibrium of 6-hydroxy-5-azaindole. The shift from Lactim to Lactam is the primary driver of spectral bathochromism in biological buffers.

Part 2: UV-Vis Spectral Characteristics[1]

The absorption spectrum of 6-hydroxy-5-azaindole is characterized by two primary bands: the


 transitions of the indole core and the charge-transfer bands associated with the specific tautomer.
Theoretical & Empirical Data Summary
ParameterLactim Form (Non-Polar)Lactam Form (Polar/Aq)Mechanistic Insight
Primary

280 – 290 nm295 – 305 nmThe Lactam form extends conjugation via the C=O bond, causing a red shift (bathochromic).
Secondary Band ~260 nm (Shoulder)~325 – 335 nm (Tail)The long-wavelength tail in polar solvents is diagnostic of the pyridone-like species.
Molar Extinction (

)
~5,000 - 8,000 M⁻¹cm⁻¹~4,000 - 6,000 M⁻¹cm⁻¹

typically decreases slightly in the lactam form due to loss of full aromaticity.
Stokes Shift Small (<50 nm)Large (>80 nm)Lactam forms often exhibit Excited State Proton Transfer (ESPT), leading to large Stokes shifts in fluorescence.
Solvent Solvatochromism[2]
  • Non-Polar (Dioxane/Hexane): The spectrum resembles 5-azaindole, with sharp vibrational fine structure.

  • Polar Aprotic (DMSO/DMF): Stabilizes the lactam form; bands broaden and redshift.

  • Polar Protic (Water/Methanol): Strong hydrogen bonding stabilizes the carbonyl oxygen of the lactam, pushing the equilibrium almost entirely to the oxo-form.

Part 3: Experimental Protocol (Self-Validating)

Objective: To determine the precise


 and extinction coefficient of a 6-hydroxy-5-azaindole derivative while controlling for aggregation and tautomeric artifacts.
Materials & Reagents
  • Analyte: 6-Hydroxy-5-azaindole (>98% purity).

  • Stock Solvent: Anhydrous DMSO (prevents pre-aggregation).

  • Working Solvents: 1x PBS (pH 7.4), Methanol (HPLC grade), Cyclohexane (Spectroscopic grade).

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60) with quartz cuvettes (1 cm pathlength).

Step-by-Step Workflow

Step 1: Stock Preparation (Critical) Dissolve 1-2 mg of compound in DMSO to create a 10 mM stock. Note: Azaindoles are prone to


-stacking aggregation in water; DMSO ensures monomeric dispersion.

Step 2: Differential Solvatochromism Scan Prepare three samples to validate tautomeric state:

  • Sample A (Non-Polar): Dilute stock into Cyclohexane (final conc. 20-50 µM).

  • Sample B (Polar Protic): Dilute stock into Methanol.

  • Sample C (Physiological): Dilute stock into PBS pH 7.4.

Step 3: Data Acquisition & Validation Scan from 220 nm to 450 nm.

  • Validation Check: If Sample A shows a peak at >320 nm, check for moisture contamination (water induces lactam formation).

  • Validation Check: If Sample C shows scattering (baseline lift at >400 nm), the compound has precipitated. Lower concentration to 10 µM.

Experimental Workflow Diagram

Protocol Stock Stock Prep 10 mM in DMSO Dilution Dilution (Final ~20 µM) 1. Cyclohexane (Lactim) 2. MeOH (Mixed) 3. PBS pH 7.4 (Lactam) Stock->Dilution Measure Spectral Scan (220 - 450 nm) Dilution->Measure Analysis Data Validation Measure->Analysis Valid Pass: Distinct Shifts Calc Extinction Coeff Analysis->Valid Clear Isosbestic Pts Invalid Fail: Scattering or No Shift Analysis->Invalid Baseline Drift

Figure 2: Operational workflow for spectral characterization. The "Data Validation" step prevents false positives caused by compound aggregation.

Part 4: Applications in Drug Discovery

Kinase Inhibitor Scaffold

The 5-azaindole core is a bioisostere of the purine ring found in ATP. The 6-hydroxy group allows for unique hydrogen bonding patterns within the kinase hinge region.

  • Mechanism: The lactam form (NH donor, C=O acceptor) mimics the hydrogen bonding motif of Guanine. This is exploited in inhibitors of LSD1 (Lysine-specific demethylase 1) and JAK kinases.

  • Spectral Relevance: When the inhibitor binds to the hydrophobic pocket of a protein, the local environment often mimics a non-polar solvent. This can induce a "reverse tautomerization" (Lactam

    
     Lactim), resulting in a blue shift in the absorption spectrum upon binding. This spectral shift can be used as a label-free binding assay.
    
Fluorescent Probes

6-Hydroxy-5-azaindole derivatives are often used as "turn-on" probes. The excited-state proton transfer (ESPT) is sensitive to water. In a hydrophobic protein pocket, ESPT is inhibited, often resulting in a dramatic change in quantum yield or emission wavelength (dual fluorescence).

References

  • Catalán, J., et al. (1999). "The Photophysics of 7-Azaindole." Journal of the American Chemical Society. Link (Foundational text on azaindole tautomerism mechanisms).

  • Shao, L., et al. (2017).[1] "Silver-Catalyzed On-Water Intramolecular Cyclization... to 5-Azaindoles." Synthesis. Link (Synthesis and characterization of 5-azaindole derivatives).

  • Wang, L., et al. (2023). "Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors."[2] Journal of Medicinal Chemistry. Link (Application of the scaffold in drug design).

  • Demchenko, A. P. (2002). "The red-edge effects: 30 years of exploration." Luminescence. Link (Context for tautomeric fluorescence shifts).

  • National Institute of Standards and Technology (NIST). "Pyrrole UV/Visible Spectrum." NIST Chemistry WebBook.[3] Link (Reference for pyrrole sub-unit absorption).

Sources

Computational Profiling of 6-Hydroxy-5-azaindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Hydroxy-5-azaindole (also known as 1H-pyrrolo[3,2-c]pyridin-6-ol) represents a privileged scaffold in medicinal chemistry, particularly as a bioisostere for purines in kinase inhibitor design. Its structural duality—capable of acting as both a hydrogen bond donor and acceptor—stems from a complex tautomeric equilibrium that is highly sensitive to environmental factors.

This guide provides a rigorous, self-validating computational framework for modeling this molecule. Unlike standard organic molecules, 6-hydroxy-5-azaindole requires specific attention to lactam-lactim tautomerism , excited-state proton transfer (ESPT) , and solvation-dependent energetics . The protocols below synthesize high-level Density Functional Theory (DFT) benchmarks with proven workflows for heterocyclic drug design.

Module 1: Tautomeric State Determination

The most critical source of error in modeling 6-hydroxy-5-azaindole is selecting the wrong tautomer. The molecule exists in a tri-state equilibrium: the enol form (hydroxyl), the keto/lactam form (NH at position 5), and the indole-NH form.

The Theoretical Challenge

Gas-phase calculations often favor the enol form due to aromaticity preservation. However, in polar biological media (water, protein active sites), the keto (lactam) form often predominates due to superior solvation stabilization and dipolar interactions. Relying on gas-phase stability will lead to incorrect binding pose predictions.

Computational Protocol

Objective: Identify the bioactive tautomer at physiological pH.

  • Functional Selection: Use M06-2X or

    
    B97X-D .[1]
    
    • Causality: Standard functionals like B3LYP fail to accurately describe the dispersion interactions and medium-range correlation energy required to separate tautomer energies, which often differ by < 2 kcal/mol.

  • Basis Set: 6-311++G(d,p) (Triple-

    
     with diffuse functions is mandatory for anionic/lone-pair descriptions).
    
  • Solvation Model: SMD (Solvation Model based on Density).

    • Causality: SMD outperforms IEF-PCM for calculating

      
       of heterocycles by parameterizing the cavity based on solute electron density rather than simple atomic radii.
      
Workflow Visualization

The following diagram outlines the self-validating workflow for tautomer selection.

TautomerWorkflow Start Input Structure (6-Hydroxy-5-azaindole) GenTaut Generate Tautomers (Enol, Keto-N1, Keto-N5) Start->GenTaut OptGas Gas Phase Optimization (wB97X-D/6-31G*) GenTaut->OptGas FreqCheck Frequency Check (No Imaginary Freqs) OptGas->FreqCheck FreqCheck->OptGas If Saddle Point (Re-opt) SolvOpt Solution Phase Opt (SMD/Water + M06-2X/6-311++G**) FreqCheck->SolvOpt If Minima Boltz Boltzmann Weighting (Calculate % Population) SolvOpt->Boltz Extract Delta G Output Bioactive Tautomer Set Boltz->Output

Figure 1: Automated workflow for determining the dominant tautomer population in solution. Note the strict frequency check to ensure true minima.

Module 2: pKa Prediction & Ionization

Drug-likeness depends heavily on the ionization state. 6-Hydroxy-5-azaindole has two ionizable protons: the indole NH and the hydroxyl/lactam NH.

The Thermodynamic Cycle Method

Direct calculation of pKa (


) is prone to large errors (1.36 kcal/mol error 

1 pKa unit). The Isodesmic/Isogyric Reference Scheme is required to cancel systematic errors.

Reaction:



Reference Standard: Use Phenol (pKa = 9.95) or 2-Hydroxypyridine (pKa = 11.62) depending on the tautomer being modeled.

Protocol Steps
  • Geometry Optimization: Optimize neutral (

    
    ) and deprotonated (
    
    
    
    ) forms in gas phase.
  • Thermal Correction: Calculate Gibbs Free Energy correction (

    
    ) at 298K.
    
  • Solvation Energy: Perform Single Point Energy (SPE) calculation with SMD model on gas-phase geometries (M06-2X/6-311++G(d,p)).

  • Cycle Calculation:

    
    
    
    
    
Data Presentation: Solvation Model Benchmarks

Table 1 summarizes the expected accuracy of different solvation models for azaindole derivatives based on literature benchmarks [1, 4].

MethodBasis SetMean Absolute Error (pKa units)Computational CostRecommendation
B3LYP/IEF-PCM 6-31+G(d)1.5 - 2.0LowPreliminary Screening Only
M06-2X/SMD 6-311++G(d,p)0.5 - 0.8MediumStandard Production
wB97X-D/SMD def2-TZVP< 0.5HighHigh-Precision Validation

Module 3: Excited States & Photophysics (ESIPT)

Azaindoles are renowned for Excited-State Intramolecular Proton Transfer (ESIPT) . Upon UV excitation, the acidity of the NH and basicity of the N (or O) change dramatically, often leading to a barrierless proton transfer in the excited state (


).
Why this matters for Drug Development

If 6-hydroxy-5-azaindole is used as a fluorescent probe or tracked in assays, ESIPT can cause a large Stokes shift (dual emission). Ignoring this leads to misinterpretation of binding assays.

TD-DFT Workflow

To model the absorption and emission spectra accurately:

  • Ground State Optimization (

    
    ):  DFT/M06-2X.
    
  • Vertical Excitation: TD-DFT (n=6 states) on

    
     geometry.[2]
    
    • Note: Check for "Dark States" (oscillator strength

      
      ).
      
  • Excited State Optimization (

    
    ):  Optimize the first excited state geometry.
    
    • Critical Check: If the proton moves during

      
       optimization, ESIPT has occurred.
      

ESIPT_Flow S0 Ground State (S0) Enol Form Abs Vertical Absorption (Franck-Condon) S0->Abs TD-DFT S1_Frank S1 (Unrelaxed) Abs->S1_Frank S1_Opt S1 Optimization (Relaxation) S1_Frank->S1_Opt Proton Transfer? Emission Fluorescence Calculation S1_Opt->Emission Stokes Shift

Figure 2: Workflow for characterizing Excited-State Intramolecular Proton Transfer (ESIPT) events.

Module 4: Non-Covalent Interactions (Docking & Dynamics)

When docking 6-hydroxy-5-azaindole into a kinase hinge region (e.g., mimicking ATP's adenine), the interaction energy must be corrected for Basis Set Superposition Error (BSSE) .

Counterpoise Correction Protocol

For any dimer calculation (Drug-Residue interaction):



Where 

is the energy of monomer A calculated using the basis functions of the entire complex (ghost orbitals).
  • Directive: Always apply Counterpoise correction when calculating binding energies with basis sets smaller than Quadruple-

    
    .
    

References

  • Excited-State Tautomerization of 7-Azaindole in Nonpolar Solution: A Theoretical Study Based on Liquid-Phase Potential Surfaces of Mean Force. Source: Journal of Chemical Theory and Computation (ACS). URL:[Link]

  • Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study. Source: National Institutes of Health (PubMed/PMC). URL:[Link]

  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Source: MDPI (Crystals).[3] URL:[Link][3]

  • Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Source: National Institutes of Health (PubMed/PMC). URL:[Link]

  • TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism... in coumarin–benzothiazole derivatives. Source: Royal Society of Chemistry (Molecular Systems Design & Engineering). URL:[Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 6-Hydroxy-5-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 6-Hydroxy-5-azaindole, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of small organic molecules.

Introduction: The Significance of 6-Hydroxy-5-azaindole

6-Hydroxy-5-azaindole is a crucial heterocyclic scaffold in the development of novel therapeutics.[1] Azaindole derivatives are known to be bioisosteres of indoles and purines, and their structural modifications can significantly impact biological activity and physicochemical properties.[1] This particular derivative serves as a key building block in the synthesis of kinase inhibitors, which are pivotal in oncology and the treatment of inflammatory diseases.[1] A definitive understanding of its three-dimensional structure is paramount for structure-based drug design, enabling the rational design of more potent and selective drug candidates. This guide will delineate the critical steps from sample preparation to the final structural analysis, providing both theoretical grounding and practical insights.

I. Sample Preparation and Crystallization: The Foundation of Structural Analysis

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the successful growth of single crystals suitable for X-ray diffraction.

A. Synthesis and Purification

The synthesis of 6-Hydroxy-5-azaindole can be achieved through various established synthetic routes for azaindoles. A common approach involves the cyclization of appropriately substituted pyridine precursors. Following synthesis, rigorous purification is essential, as impurities can inhibit crystallization or be incorporated into the crystal lattice, compromising the quality of the diffraction data. Standard purification techniques such as column chromatography and recrystallization are employed to achieve a purity of >98%, which should be confirmed by analytical methods like NMR and mass spectrometry.

B. Crystallization Strategies

Obtaining single crystals of high quality is often the most challenging step in crystal structure determination.[2][3][4][5] For 6-Hydroxy-5-azaindole, a systematic screening of crystallization conditions is recommended.

Experimental Protocol: Crystallization of 6-Hydroxy-5-azaindole

  • Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene).

  • Slow Evaporation: Prepare saturated or near-saturated solutions of 6-Hydroxy-5-azaindole in promising solvents in small, clean vials.[4][6] Cover the vials with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature. The rationale behind this method is that as the solvent slowly evaporates, the solution becomes supersaturated, promoting the gradual growth of well-ordered crystals.[4][6]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a small, open vial.[4] This vial is then placed in a larger, sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble but the first solvent is miscible.[4] The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization. A common setup would be a solution of 6-Hydroxy-5-azaindole in methanol with diethyl ether as the anti-solvent.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.[6] Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. The decrease in temperature reduces the solubility of the compound, leading to crystallization.[6]

For this guide, we will proceed with the hypothetical scenario that high-quality, single crystals of 6-Hydroxy-5-azaindole were successfully obtained from a methanol solution by slow evaporation.

II. Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8]

A. Crystal Mounting and Data Collection

A suitable crystal, typically with dimensions of 0.1-0.3 mm in each direction, is selected under a microscope and mounted on a goniometer head. The data collection is performed on a diffractometer equipped with a sensitive detector, such as a CCD or CMOS detector.[7]

Experimental Protocol: X-ray Data Collection

  • Crystal Mounting: A well-formed crystal is carefully mounted on a cryoloop using a small amount of cryoprotectant oil and flash-cooled to 100 K in a stream of cold nitrogen gas. This cryogenic temperature minimizes thermal vibrations of the atoms and reduces radiation damage to the crystal during data collection.

  • Diffractometer Setup: The data is collected on a modern single-crystal X-ray diffractometer, for example, a Bruker D8 VENTURE or Rigaku Oxford Diffraction SuperNova.

  • Radiation Source: A monochromatic X-ray source is used, typically Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation.[7] The choice depends on the crystal's scattering power and unit cell dimensions. For organic molecules, Mo-Kα is often a good choice.

  • Data Collection Strategy: A series of diffraction images are collected by rotating the crystal in the X-ray beam.[9] A typical data collection strategy involves collecting a full sphere of data to ensure high completeness and redundancy.[9] The exposure time per frame is optimized to achieve good signal-to-noise ratio without overloading the detector.[7][9] Data is typically collected to a resolution of at least 0.8 Å for small organic molecules to allow for the resolution of hydrogen atoms.[9]

The workflow for single-crystal X-ray diffraction is illustrated in the following diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization High-purity sample Mounting Crystal Mounting Crystallization->Mounting Single Crystal Screening Initial Screening Mounting->Screening FullData Full Data Collection Screening->FullData Good diffraction Integration Data Integration & Reduction FullData->Integration Raw Diffraction Data Solution Structure Solution Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Report Report Validation->Report Final Structure & Report

Caption: Experimental workflow for crystal structure analysis.

B. Data Processing

The raw diffraction images are processed to extract the intensities and positions of the diffraction spots. This involves:

  • Integration: Determining the total intensity of each reflection.

  • Scaling and Merging: Placing all reflections on a common scale and merging symmetry-equivalent reflections.

  • Absorption Correction: Correcting for the absorption of X-rays by the crystal.

This processed data, typically in the form of an HKL file, contains the Miller indices (h, k, l) and the corresponding intensities for each reflection, which are the inputs for structure solution.

III. Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The process of converting the diffraction data into a three-dimensional atomic model is a multi-step process that relies on sophisticated software and the expertise of the crystallographer.

A. Structure Solution

The "phase problem" is a central challenge in crystallography: the diffraction experiment measures the intensities of the scattered X-rays, but not their phases. Both are required to calculate the electron density map of the crystal. For small molecules like 6-Hydroxy-5-azaindole, direct methods are typically successful in solving the phase problem.[9]

Software packages such as SHELXT or SIR are commonly used for this purpose, often integrated within a graphical user interface like Olex2.[10][11][12][13][14][15] These programs use statistical methods to determine a set of initial phases, which are then used to calculate an initial electron density map.

B. Structure Refinement

The initial model obtained from the structure solution is then refined to improve its agreement with the experimental data. This is an iterative process of adjusting the atomic parameters (positional coordinates, and atomic displacement parameters) to minimize the difference between the observed and calculated structure factors.

Experimental Protocol: Structure Refinement using Olex2-SHELXL

  • Initial Model Building: The initial electron density map is inspected in Olex2, and atoms are assigned to the electron density peaks.[10][11]

  • Least-Squares Refinement: The atomic coordinates and isotropic displacement parameters are refined against the diffraction data using a least-squares minimization algorithm implemented in a program like SHELXL.[15]

  • Anisotropic Refinement: For non-hydrogen atoms, the atomic displacement parameters are refined anisotropically to account for the direction-dependent thermal motion of the atoms.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and then refined with appropriate geometric and displacement parameter constraints.

  • Final Refinement Cycles: The refinement is continued until the model converges, meaning that further changes to the parameters do not significantly improve the agreement with the data. The quality of the final model is assessed by examining various crystallographic R-factors (e.g., R1, wR2) and the goodness-of-fit (GooF).

The logical flow of structure solution and refinement is depicted below:

structure_solution_refinement cluster_solution Structure Solution cluster_refinement Structure Refinement cluster_validation Validation DirectMethods Direct Methods (SHELXT) InitialMap Initial Electron Density Map DirectMethods->InitialMap Phase Determination ModelBuilding Initial Model Building InitialMap->ModelBuilding Initial Atomic Positions Isotropic Isotropic Refinement ModelBuilding->Isotropic Anisotropic Anisotropic Refinement Isotropic->Anisotropic H_Atoms Hydrogen Atom Placement Anisotropic->H_Atoms FinalRefinement Final Refinement Cycles H_Atoms->FinalRefinement R_Factors Check R-factors & GooF FinalRefinement->R_Factors Converged Model DiffMap Difference Electron Density Map R_Factors->DiffMap CIF Generate CIF DiffMap->CIF Model is satisfactory

Caption: The iterative process of structure solution and refinement.

IV. Analysis of the Crystal Structure of 6-Hydroxy-5-azaindole

Once the structure has been refined and validated, a detailed analysis of the molecular geometry and intermolecular interactions can be performed.

A. Molecular Geometry

The analysis begins with an examination of the bond lengths, bond angles, and torsion angles within the 6-Hydroxy-5-azaindole molecule. These parameters are compared to standard values for similar chemical fragments to ensure they are chemically reasonable.

Table 1: Hypothetical Crystallographic Data for 6-Hydroxy-5-azaindole

ParameterValue
Chemical FormulaC₇H₆N₂O
Formula Weight134.14
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.523(1)
b (Å)5.121(1)
c (Å)13.456(2)
β (°)98.75(1)
Volume (ų)579.8(1)
Z4
ρcalc (g/cm³)1.538
μ (mm⁻¹)0.112
F(000)280
Reflections collected5678
Independent reflections1324 [R(int) = 0.021]
R1 [I > 2σ(I)]0.035
wR2 (all data)0.098
Goodness-of-fit on F²1.05
B. Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is determined by a network of intermolecular interactions. For 6-Hydroxy-5-azaindole, hydrogen bonding is expected to play a dominant role due to the presence of the hydroxyl group and the nitrogen atoms in the heterocyclic rings.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms of the pyridine and pyrrole rings can act as acceptors. This can lead to the formation of chains or sheets of molecules in the crystal structure.

  • π-π Stacking: The planar aromatic rings of the azaindole core can engage in π-π stacking interactions, further stabilizing the crystal packing.

C. Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[16][17][18] The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contacts.

A hypothetical Hirshfeld surface analysis of 6-Hydroxy-5-azaindole would likely reveal prominent red spots on the dnorm surface, indicating the locations of strong hydrogen bonding interactions involving the hydroxyl group and the ring nitrogen atoms. The corresponding 2D fingerprint plot would provide a quantitative breakdown of the different types of intermolecular contacts (e.g., H···H, O···H, C···H, etc.), allowing for a detailed comparison with other crystal structures.[17][19]

V. Conclusion

The crystal structure analysis of 6-Hydroxy-5-azaindole provides invaluable insights into its molecular conformation and the non-covalent interactions that govern its solid-state assembly. This detailed structural information is a critical component in the field of drug discovery, facilitating the design of new molecules with improved affinity and selectivity for their biological targets. The methodologies outlined in this guide represent a robust framework for the structural elucidation of this important heterocyclic compound and other small molecules of pharmaceutical relevance.

VI. References

  • Chemical crystallization. (n.d.). SPT Labtech. Retrieved January 30, 2026, from [Link][2]

  • Olex2. (n.d.). Grokipedia. Retrieved January 30, 2026, from [Link][10]

  • Data Collection for Crystallographic Structure Determination. (2011). Methods in Molecular Biology, 705, 153–169. [Link][9]

  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021). IMSERC. [Link][11]

  • Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 30, 2026, from [Link][6]

  • Crystallographic Facilities @ Otterbein. (n.d.). Otterbein University. Retrieved January 30, 2026, from [Link][12]

  • 6-Hydroxy-5-azaindole. (n.d.). MySkinRecipes. Retrieved January 30, 2026, from [Link][1]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). Scientific Research Publishing. [Link][16]

  • Olex2. (n.d.). OlexSys. Retrieved January 30, 2026, from [Link][13]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link][3]

  • Synthesis, spectroscopic characterization (FT-IR, NMR) and DFT computational studies of new isoxazoline derived from acridone. (2020). ResearchGate. [Link]

  • Single-crystal X-ray Diffraction. (2007). Carleton College. [Link][7]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). ResearchGate. [Link][17]

  • Advanced crystallisation methods for small organic molecules. (2023). University of Southampton. [Link][4]

  • Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). (2022). MDPI. [Link]

  • OLEX2: A complete structure solution, refinement and analysis program. (2009). Journal of Applied Crystallography. [Link][14]

  • Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. (2008). Chemical Communications. [Link][19]

  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 6-Hydroxyindole. (2005). European Commission. [Link]

  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). (2021). National Institutes of Health. [Link]

  • crystallization of small molecules. (n.d.). Retrieved January 30, 2026, from [Link][5]

  • Methods and Tutorials – Single Crystal Diffraction. (n.d.). Oak Ridge National Laboratory. Retrieved January 30, 2026, from [Link][15]

  • Hirshfeld Surface Investigation of Structure-Directing Interactions within Dipicolinic Acid Derivatives. (2015). ACS Publications. [Link][20]

  • An improved synthesis, spectroscopic (FT-IR, NMR) study and DFT computational analysis (IR, NMR, UV–Vis, MEP diagrams, NBO, NLO, FMO) of the 1,5-methanoazocino[4,3-b]indole core structure. (2018). ResearchGate. [Link]

  • Safety Data Sheet: 5,6-dihydroxyindole. (n.d.). Chemos GmbH&Co.KG. Retrieved January 30, 2026, from [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026). Oreate AI Blog. [Link][8]

  • Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1. (2017). An-Najah Staff. [Link][18]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. (2018). Hilaris Publisher. [Link]

  • 5-Azaindole. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Protein XRD Protocols - X-ray Diffraction Data Collection. (n.d.). Retrieved January 30, 2026, from [Link]

  • Search Results. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). Retrieved January 30, 2026, from [Link]

  • Search. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). Retrieved January 30, 2026, from [Link]

  • 6-Hydroxy-7-azaindole-5-carboxylicacid. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]nih.gov/compound/6-Hydroxy-7-azaindole-5-carboxylicacid)

Sources

The Strategic Bioisosteric Shift: A Technical Guide to 6-Hydroxy-5-azaindole as a 6-Hydroxyindole Mimic

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic replacement of key pharmacophoric elements is a cornerstone of lead optimization. This guide provides an in-depth technical exploration of 6-hydroxy-5-azaindole as a bioisostere for the naturally occurring 6-hydroxyindole. We will dissect the rationale behind this bioisosteric substitution, focusing on the comparative physicochemical properties, synthesis, and biological implications. This document serves as a comprehensive resource for researchers aiming to leverage the advantages of the azaindole scaffold to enhance drug-like properties, modulate target engagement, and unlock new intellectual property.

Introduction: The Rationale for Bioisosteric Replacement

The indole ring is a privileged scaffold in medicinal chemistry, present in a vast array of biologically active molecules, including neurotransmitters like serotonin. 6-hydroxyindole, a metabolite of indole, has garnered interest for its own biological activities, including its role as an endogenous inhibitor of the organic anion transporting polypeptide 1B1 (OATP1B1)[1]. However, the indole nucleus is not without its liabilities in drug development, including susceptibility to oxidative metabolism and potential for off-target activities.

The concept of bioisosterism, the substitution of a functional group with another that retains similar biological activity, offers a powerful strategy to address these challenges. Azaindoles, where a carbon atom in the benzene ring of indole is replaced by a nitrogen atom, have emerged as highly effective bioisosteres[2]. The introduction of a nitrogen atom into the 6-membered ring can profoundly influence the molecule's electronic distribution, hydrogen bonding capacity, and overall physicochemical profile. This guide focuses specifically on the 6-hydroxy-5-azaindole scaffold as a bioisostere of 6-hydroxyindole, a substitution that can offer significant advantages in drug design.

Comparative Physicochemical Properties: A Tale of Two Scaffolds

The decision to employ a bioisosteric replacement is fundamentally driven by the desire to modulate a molecule's properties. The introduction of a pyridine nitrogen in the 6-hydroxy-5-azaindole scaffold leads to significant alterations in its physicochemical characteristics compared to 6-hydroxyindole.

Property6-Hydroxyindole6-Hydroxy-5-azaindoleRationale for Change
pKa (predicted) 10.07~8 (estimated for parent 6-azaindole)[3]The electron-withdrawing nature of the pyridine nitrogen in the 5-azaindole ring system is expected to decrease the pKa of the phenolic hydroxyl group, making it more acidic.
logP (predicted) 1.41Lower than 1.41 (qualitatively)The introduction of a nitrogen atom generally increases polarity and reduces the octanol-water partition coefficient, leading to a lower logP value.
Aqueous Solubility Slightly soluble in chloroform and methanolGenerally enhanced compared to indole counterparts[4]The increased polarity and hydrogen bonding capacity imparted by the pyridine nitrogen typically lead to improved aqueous solubility.
Hydrogen Bonding H-bond donor (NH and OH), H-bond acceptor (OH)H-bond donor (NH and OH), additional H-bond acceptor (pyridine N)The pyridine nitrogen provides an additional hydrogen bond acceptor site, which can lead to novel and enhanced interactions with biological targets.

The increased acidity of the hydroxyl group, lower lipophilicity, and enhanced aqueous solubility of 6-hydroxy-5-azaindole are all desirable traits in drug candidates, often leading to improved pharmacokinetic profiles. The additional hydrogen bond acceptor can also be a critical factor in enhancing binding affinity and selectivity for a given target.

Synthesis Strategies: Accessing the Azaindole Core

The synthesis of the 6-hydroxy-5-azaindole core requires a distinct strategic approach compared to its indole counterpart. While various methods for azaindole synthesis exist, a common and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine derivative.

Illustrative Synthetic Workflow: A Conceptual Protocol

The following represents a generalized, multi-step workflow for the synthesis of 6-hydroxy-5-azaindole, based on established methodologies for related azaindoles. This is a conceptual guide and would require optimization for specific laboratory conditions.

G cluster_0 Step 1: Starting Material Functionalization cluster_1 Step 2: Introduction of the Pyrrole Precursor cluster_2 Step 3: Cyclization to form the Azaindole Core cluster_3 Step 4: Deprotection A Commercially Available Pyridine Derivative (e.g., 2-chloro-3-amino-5-methoxypyridine) B Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira coupling with a protected alkyne) A->B C Base or Metal-Catalyzed Intramolecular Cyclization B->C D Cleavage of the Methoxy Group (e.g., using BBr3 or HBr) C->D

Caption: Conceptual workflow for the synthesis of 6-hydroxy-5-azaindole.

Detailed Experimental Protocol (Conceptual)

Step 1: Sonogashira Coupling of a Substituted Pyridine

  • To a solution of a suitable starting material (e.g., 2-chloro-3-amino-5-methoxypyridine) in an appropriate solvent (e.g., a mixture of toluene and water) add a protected alkyne (e.g., ethynyltrimethylsilane), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

  • Degas the reaction mixture and heat under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the coupled product.

Step 2: Intramolecular Cyclization

  • Dissolve the product from Step 1 in a suitable solvent (e.g., DMF or NMP).

  • Add a base (e.g., potassium tert-butoxide or sodium hydride) at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture until the cyclization is complete (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the 6-methoxy-5-azaindole.

Step 3: Demethylation to 6-Hydroxy-5-azaindole

  • Dissolve the 6-methoxy-5-azaindole in a suitable solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -78 °C).

  • Add a demethylating agent (e.g., boron tribromide) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Carefully quench the reaction with methanol and then water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the final product by column chromatography or recrystallization to obtain 6-hydroxy-5-azaindole.

Self-Validation: Each step of this protocol should be monitored by appropriate analytical techniques (TLC, LC-MS, NMR) to confirm the identity and purity of the intermediates and the final product. The final compound should be fully characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Biological Implications and Applications

The true value of a bioisosteric replacement is realized in its impact on biological activity. The 6-hydroxy-5-azaindole scaffold has shown significant promise in various therapeutic areas, particularly as a core component of kinase inhibitors.

Kinase Inhibition: A Privileged Scaffold

The azaindole moiety is considered a "privileged scaffold" for kinase inhibition. The nitrogen atom at the 5-position can act as a hydrogen bond acceptor, mimicking the interaction of the adenine core of ATP with the hinge region of the kinase active site. This, in combination with the hydrogen-donating ability of the pyrrole NH, allows for a bidentate hydrogen bonding pattern that can significantly enhance binding affinity.

G cluster_0 Kinase Hinge Region cluster_1 6-Hydroxy-5-azaindole hinge Backbone NH & CO azaindole Pyridine N (Acceptor) Pyrrole NH (Donor) azaindole->hinge Bidentate H-Bonding

Caption: Bidentate hydrogen bonding of the 5-azaindole core with the kinase hinge region.

Numerous 6-azaindole derivatives have been developed as potent inhibitors of various kinases, implicated in cancer and inflammatory diseases. For example, derivatives of 6-azaindole have been investigated as inhibitors of DYRK1A for the potential treatment of type 1 diabetes[2].

Modulation of Transporter Activity

6-Hydroxyindole is a known endogenous inhibitor of OATP1B1, a transporter responsible for the uptake of many drugs into the liver[1]. Inhibition of this transporter can lead to drug-drug interactions. The bioisosteric replacement with 6-hydroxy-5-azaindole offers the potential to modulate this activity. Depending on the specific interactions within the OATP1B1 binding site, the azaindole analog could exhibit either enhanced or diminished inhibitory potency. This tunability is a key advantage in designing molecules with a desired pharmacokinetic profile and reduced risk of drug-drug interactions.

Impact on Metabolic Stability

A significant driver for the use of azaindole bioisosteres is the potential for improved metabolic stability. The indole ring is susceptible to oxidation by cytochrome P450 enzymes. The introduction of a nitrogen atom can alter the electronic properties of the ring system, making it less prone to oxidative metabolism. Studies on other azaindole-containing compounds have demonstrated a significant increase in metabolic stability in human liver microsomes compared to their indole counterparts[4]. This can lead to a longer half-life and improved bioavailability of the drug candidate.

Conclusion and Future Perspectives

The replacement of 6-hydroxyindole with 6-hydroxy-5-azaindole is a compelling strategy in modern drug discovery. This bioisosteric shift offers a multifaceted approach to overcoming common liabilities associated with the indole scaffold. The potential for improved physicochemical properties, the introduction of novel hydrogen bonding interactions, and enhanced metabolic stability make 6-hydroxy-5-azaindole a valuable building block for the development of next-generation therapeutics.

As our understanding of the subtle interplay between a molecule's structure and its biological function deepens, the rational design and application of bioisosteres like 6-hydroxy-5-azaindole will continue to be a critical tool in the arsenal of medicinal chemists. Further experimental validation of the comparative properties and biological activities of these two scaffolds will undoubtedly pave the way for the discovery of novel and improved drug candidates.

References

  • MySkinRecipes. (n.d.). 6-Hydroxy-5-azaindole. Retrieved from [Link]

  • Maeda, K., et al. (2021). 6-Hydroxyindole is an endogenous long-lasting OATP1B1 inhibitor elevated in renal failure patients. Drug Metabolism and Pharmacokinetics, 36, 100373. Retrieved from [Link]

  • Volochnyuk, D., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. Retrieved from [Link]

  • European Commission. (2005). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 6-Hydroxyindole. Retrieved from [Link]

  • ResearchGate. (n.d.). The Photophysical Properties of 6-Azaindole. Retrieved from [Link]

  • Wikipedia. (n.d.). Serotonin. Retrieved from [Link]

  • Debrauwer, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 26-34. Retrieved from [Link]

  • Munro, C. A., et al. (2019). Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1. ACS Chemical Neuroscience, 10(7), 3291-3300. Retrieved from [Link]

  • Radix, S., et al. (2022). A Journey through Hemetsberger–Knittel, Leimgruber–Batcho and Bartoli Reactions: Access to Several Hydroxy 5‐ and 6‐Azaindoles. Helvetica Chimica Acta, 105(2), e202100228. Retrieved from [Link]

  • Gunda, P., et al. (2021). Azaindole Therapeutic Agents. Medicinal Chemistry, 17(9), 989-1004. Retrieved from [Link]

Sources

Technical Guide: Discovery and Initial Characterization of 6-Hydroxy-5-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

The 6-Hydroxy-5-azaindole (1H-pyrrolo[3,2-c]pyridin-6-ol) scaffold represents a critical bioisostere in medicinal chemistry, particularly in the design of kinase inhibitors where it mimics the hydrogen-bonding motifs of purines and indoles. This guide synthesizes the discovery, synthesis, and physicochemical characterization of this compound, focusing on its tautomeric complexity and utility as a drug discovery pharmacophore.

Executive Summary

6-Hydroxy-5-azaindole (CAS: 70357-66-3) is a fused bicyclic heterocycle belonging to the azaindole family. Unlike the more common 7-azaindole, the 5-azaindole scaffold places the pyridine nitrogen at the 5-position, creating unique electronic properties. The introduction of a hydroxyl group at the 6-position creates a dynamic tautomeric equilibrium between the hydroxy-pyridine (enol) and pyridone (keto) forms. This duality allows the scaffold to act as a versatile hydrogen bond donor/acceptor system, making it a privileged structure for targeting the ATP-binding hinge region of protein kinases.

Chemical Identity & Tautomerism

The defining feature of 6-hydroxy-5-azaindole is its ability to exist in two distinct tautomeric forms. In the solid state and polar solvents, the equilibrium heavily favors the pyridone form (1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one), driven by the thermodynamic stability of the amide-like resonance.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer mechanism that interconverts the hydroxy and pyridone forms.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Significance Hydroxy Hydroxy Form (Enol) 1H-pyrrolo[3,2-c]pyridin-6-ol (Aromatic Pyridine Ring) Pyridone Pyridone Form (Keto) 1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one (Amide-like Resonance) Hydroxy->Pyridone Proton Transfer (Polar Solvents) Binding Kinase Hinge Binding (Donor-Acceptor Motif) Pyridone->Binding Primary Bioactive Form

Caption: Tautomeric equilibrium between the 6-hydroxy (enol) and 6-pyridone (keto) forms. The pyridone form predominates in physiological conditions.

Physicochemical Properties Table
PropertyValue / Description
CAS Number 70357-66-3
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
pKa (Calculated) ~8.5 (OH/NH deprotonation), ~2.5 (Pyridine N protonation)
Solubility Low in non-polar solvents; soluble in DMSO, MeOH, and aqueous base.[1]
UV/Vis Max Bathochromic shift observed in basic media (phenolate anion formation).

Synthetic Pathways

The synthesis of 6-hydroxy-5-azaindole is challenging due to the electron-deficient nature of the pyridine ring. Two primary strategies are employed: the De Novo Cyclization (constructing the pyrrole ring) and the Functional Group Interconversion (modifying a pre-formed 5-azaindole).

Pathway A: Functionalization of 5-Azaindole (The Radix Method)

Recent optimization by Radix et al. (2022) highlights the efficiency of introducing oxygen functionality via nucleophilic substitution on halogenated precursors.

Experimental Protocol: Hydrolysis of 6-Chloro-5-azaindole

This method utilizes a nucleophilic aromatic substitution (


) followed by tautomeric stabilization.

Reagents:

  • Precursor: 6-Chloro-1H-pyrrolo[3,2-c]pyridine (6-Chloro-5-azaindole).

  • Solvent: 1,4-Dioxane / Water (1:1 v/v).

  • Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), 4M solution.

Step-by-Step Methodology:

  • Dissolution: Charge a pressure vial with 6-chloro-5-azaindole (1.0 eq) and suspend in 1,4-dioxane.

  • Basification: Add 4M aqueous KOH (10.0 eq). The large excess is required to force the displacement of the chloride on the deactivated pyridine ring.

  • Reaction: Seal the vial and heat to 160°C for 12–24 hours. Note: Microwave irradiation can reduce this time to 1–2 hours.

  • Work-up: Cool the reaction mixture to room temperature. Acidify carefully with 6M HCl to pH ~6–7.

  • Precipitation: The product, 6-hydroxy-5-azaindole, typically precipitates as an off-white solid at neutral pH due to its zwitterionic character/low solubility.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from ethanol/water may be performed if necessary.

Pathway B: Demethylation of 6-Methoxy-5-azaindole

A classic route involving the cleavage of a methyl ether, often used when the methoxy precursor is obtained via the Bartoli or Hemetsberger-Knittel reaction.

Protocol:

  • Dissolve 6-methoxy-5-azaindole in anhydrous dichloromethane (DCM).

  • Cool to -78°C and add Boron Tribromide (BBr₃, 3.0 eq) dropwise.

  • Allow to warm to room temperature and stir for 4 hours.

  • Quench with methanol (exothermic!) and concentrate.

  • Neutralize to isolate the free base.

Characterization & Logic

Validating the identity of 6-hydroxy-5-azaindole requires distinguishing it from its isomers (e.g., 4-hydroxy) and confirming the tautomeric state.

NMR Spectroscopy Logic
  • ¹H NMR (DMSO-d₆):

    • H-7 (Azaindole C7): Appears as a singlet or doublet around 7.0–7.2 ppm.

    • H-4 (Azaindole C4): A singlet around 8.5 ppm (deshielded by pyridine nitrogen).

    • NH (Pyrrole): Broad singlet, 11.0–12.0 ppm.

    • NH (Pyridone): If in pyridone form, a broad signal >12 ppm or exchangeable may be seen; absence of O-H signal (usually broad/invisible) and presence of amide-like N-H supports the oxo-tautomer.

  • ¹³C NMR:

    • C-6 (Carbonyl/C-OH): The chemical shift is diagnostic. A shift >160 ppm suggests significant C=O (carbonyl) character, confirming the pyridone tautomer predominates in DMSO.

Mass Spectrometry
  • ESI-MS: Shows [M+H]⁺ peak at m/z 135.1.

  • Fragmentation: Loss of CO (28 Da) is characteristic of cyclic amides/phenols, confirming the oxygen incorporation.

Pharmaceutical Applications

The 6-hydroxy-5-azaindole scaffold is a "privileged structure" in kinase inhibitor discovery.

Mechanism of Action: Hinge Binding

Kinase inhibitors often bind to the ATP-binding site (hinge region). The 6-hydroxy-5-azaindole scaffold mimics the adenine ring of ATP.

  • Pyrrole NH (N1): Acts as a Hydrogen Bond Donor (HBD) to the hinge backbone carbonyl.

  • Pyridine N / Carbonyl O (Position 6): Acts as a Hydrogen Bond Acceptor (HBA) to the hinge backbone NH.

This dual HBD/HBA capability allows for high-affinity binding, often with better solubility profiles than the corresponding indole analogs due to the polarity of the pyridone motif.

KinaseBinding cluster_binding Kinase Hinge Interaction Model Scaffold 6-Hydroxy-5-azaindole (Pyridone Form) Hinge Kinase Hinge Region (Backbone Residues) Scaffold->Hinge H-Bond: Pyrrole NH -> C=O Hinge->Scaffold H-Bond: NH -> C=O (Pyridone)

Caption: Schematic of the bidentate hydrogen bonding network between the scaffold and kinase hinge region.

References

  • Radix, S., Hallé, F., Mahiout, Z., et al. (2022).[2] A Journey through Hemetsberger–Knittel, Leimgruber–Batcho and Bartoli Reactions: Access to Several Hydroxy 5- and 6-Azaindoles. Helvetica Chimica Acta, 105(3), e202100211.

  • Shao, L., et al. (2017). Synthesis of 6-azaindoles via electrophilic cyclization. Synthesis, 49, 4845-4852.
  • ChemicalBook. (n.d.). 6-Hydroxy-5-azaindole Product Entry (CAS 70357-66-3).
  • Popowycz, F., et al. (2014).[3][4] The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19, 19935-19979.

Sources

A Theoretical Exploration of the Electronic Structure of 6-Hydroxy-5-azaindole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The unique electronic properties of 6-Hydroxy-5-azaindole, a heterocyclic aromatic compound, have garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a privileged scaffold, its structural motifs are integral to a variety of therapeutic agents, making a deep understanding of its electronic structure paramount for the rational design of novel and more effective drugs.[1][2][3] This in-depth technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 6-Hydroxy-5-azaindole, drawing upon established computational methodologies and insights from related molecular systems.

The Significance of 6-Hydroxy-5-azaindole in Medicinal Chemistry

Azaindoles, bioisosteres of indoles and purines, offer a versatile platform for drug discovery due to their ability to modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability.[2][4] The introduction of a nitrogen atom into the indole ring system can significantly alter the molecule's electronic distribution and hydrogen bonding capabilities, thereby influencing its binding affinity to biological targets.[2][4] Specifically, the 6-azaindole scaffold has been successfully incorporated into various kinase inhibitors.[4] The addition of a hydroxyl group at the 6-position introduces further complexity and functionality, potentially leading to enhanced biological activity and novel interaction patterns with protein active sites.

Tautomerism: A Critical Consideration

A crucial aspect of the electronic structure of 6-Hydroxy-5-azaindole is the potential for tautomerism. The presence of the hydroxyl group adjacent to the pyridine nitrogen allows for the existence of at least two low-energy tautomeric forms: the enol form (6-hydroxy) and the keto form (6-oxo). The relative stability of these tautomers can be influenced by the surrounding environment, such as the solvent or a protein binding pocket.[5][6] Understanding the tautomeric equilibrium is essential, as each form will exhibit distinct electronic properties, including dipole moment, charge distribution, and hydrogen bonding capabilities.

Theoretical investigations into the tautomerism of related hydroxy-substituted nitrogen heterocycles have demonstrated the power of computational methods in predicting the dominant tautomeric forms in different environments.[7]

Theoretical Approaches to Elucidating Electronic Structure

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure of organic molecules.[8][9][10] Various functionals, such as B3LYP, are commonly employed to provide a balance between computational cost and accuracy.[5][10] For a more detailed analysis, especially of excited states, time-dependent DFT (TD-DFT) and multiconfigurational perturbation theory (CASPT2) can be utilized.[11][12]

Ground State Properties

A thorough theoretical investigation of 6-Hydroxy-5-azaindole should begin with the optimization of the ground state geometries of the potential tautomers. This is followed by the calculation of key electronic properties.

Key Parameters to Investigate:

  • Molecular Geometry: Bond lengths and angles provide insights into the degree of aromaticity and the planarity of the molecule.[8]

  • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of chemical stability.[13][14][15]

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within the molecule, highlighting regions susceptible to electrophilic and nucleophilic attack.[10]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule.[16]

Excited State Properties

The photophysical properties of 6-Hydroxy-5-azaindole are of significant interest, particularly for applications in fluorescence-based assays and as fluorescent probes.[5] TD-DFT is a powerful tool for predicting the electronic absorption and emission spectra.

Key Aspects to Explore:

  • Vertical Excitation Energies: These correspond to the energies of electronic transitions from the ground state to various excited states.

  • Oscillator Strengths: These values indicate the probability of a particular electronic transition occurring.

  • Excited State Tautomerization: The relative energies of the tautomers can be significantly different in the excited state compared to the ground state, potentially leading to excited-state proton transfer (ESPT) or excited-state hydrogen transfer (ESHT).[5][17]

Proposed Computational Workflow

The following step-by-step protocol outlines a robust computational approach for the theoretical study of 6-Hydroxy-5-azaindole.

Experimental Protocol: Quantum Chemical Calculations on 6-Hydroxy-5-azaindole

  • Tautomer Generation: Generate the 3D structures of the enol (6-hydroxy) and keto (6-oxo) tautomers of 6-Hydroxy-5-azaindole.

  • Geometry Optimization:

    • Perform geometry optimization for each tautomer in the gas phase using a DFT method, for example, B3LYP with a 6-311++G(d,p) basis set.[18]

    • Verify that the optimized structures correspond to true energy minima by performing frequency calculations and ensuring the absence of imaginary frequencies.

  • Solvation Effects:

    • To model the effect of a solvent (e.g., water), re-optimize the geometries using a continuum solvation model such as the Polarizable Continuum Model (PCM).

  • Ground State Electronic Properties:

    • For the optimized geometries, calculate the HOMO and LUMO energies, generate MEP maps, and perform NBO analysis.

  • Excited State Calculations:

    • Perform TD-DFT calculations on the optimized ground-state geometries to obtain vertical excitation energies and oscillator strengths for the lowest-lying singlet excited states.

  • Excited State Geometry Optimization:

    • Optimize the geometry of the first excited singlet state (S1) for each tautomer to investigate the changes in molecular structure upon excitation and to calculate emission energies.

  • Data Analysis and Interpretation:

    • Compare the relative energies of the tautomers in both the ground and excited states to predict the dominant species.

    • Analyze the nature of the electronic transitions by examining the molecular orbitals involved.

    • Correlate the calculated electronic properties with potential biological activity and reactivity.

Data Presentation and Visualization

For a clear and concise presentation of the computational results, the following visualizations are recommended.

Quantitative Data Summary
PropertyTautomer 1 (6-hydroxy)Tautomer 2 (6-oxo)Method/Basis Set
Ground State Energy (Hartree)Calculated ValueCalculated ValueB3LYP/6-311++G(d,p)
Dipole Moment (Debye)Calculated ValueCalculated ValueB3LYP/6-311++G(d,p)
HOMO Energy (eV)Calculated ValueCalculated ValueB3LYP/6-311++G(d,p)
LUMO Energy (eV)Calculated ValueCalculated ValueB3LYP/6-311++G(d,p)
HOMO-LUMO Gap (eV)Calculated ValueCalculated ValueB3LYP/6-311++G(d,p)
First Excitation Energy (eV)Calculated ValueCalculated ValueTD-DFT/B3LYP/6-311++G(d,p)
Visualizing the Computational Workflow

G cluster_start Input Structures cluster_gs Ground State Calculations cluster_es Excited State Calculations cluster_analysis Analysis Tautomer1 6-Hydroxy Tautomer Opt_Gas Geometry Optimization (Gas Phase) Tautomer1->Opt_Gas Tautomer2 6-Oxo Tautomer Tautomer2->Opt_Gas Freq_Gas Frequency Calculation Opt_Gas->Freq_Gas Opt_Solv Geometry Optimization (Solvent) Freq_Gas->Opt_Solv GS_Props Electronic Properties (HOMO, LUMO, MEP, NBO) Opt_Solv->GS_Props TDDFT Vertical Excitations (TD-DFT) Opt_Solv->TDDFT Analysis Data Interpretation - Tautomer Stability - Reactivity Prediction - Spectral Assignment GS_Props->Analysis Opt_ES Excited State Optimization TDDFT->Opt_ES Emission Emission Energy Opt_ES->Emission Emission->Analysis

Caption: A flowchart illustrating the computational workflow for the theoretical investigation of 6-Hydroxy-5-azaindole.

Frontier Molecular Orbitals

G cluster_homo HOMO cluster_lumo LUMO HOMO_img HOMO_energy Energy = -X.XX eV LUMO_img LUMO_energy Energy = -Y.YY eV

Caption: A schematic representation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of 6-Hydroxy-5-azaindole.

Conclusion

The theoretical investigation of the electronic structure of 6-Hydroxy-5-azaindole provides invaluable insights for medicinal chemists and drug development professionals. By employing robust computational methods such as DFT and TD-DFT, researchers can gain a detailed understanding of the molecule's tautomeric preferences, reactivity, and photophysical properties. This knowledge is instrumental in the rational design of novel azaindole-based therapeutic agents with improved efficacy and tailored physicochemical characteristics. The proposed computational workflow serves as a comprehensive guide for conducting such theoretical studies, ultimately contributing to the advancement of drug discovery.

References

  • Vertex AI Search. (2026, January 26). Understanding 5-Azaindole: Properties, Synthesis, and Market Insights.
  • Organic & Biomolecular Chemistry (RSC Publishing). Excited state tautomerization of azaindole.
  • WuXi Biology. Assessing Reactivity with LUMO and HOMO Energy Gap.
  • ResearchGate. Synthesis of compounds 21–24 from 5-azaindole.
  • MDPI. (2025, November 21). Optimization and Scaling up of the Azaindole Derivatives Synthesis.
  • ResearchGate. Different levels of HOMO‐LUMO orbitals with energy gaps.
  • PubMed Central. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles.
  • ChemRxiv. (2023, April 20). Solvent Mediated Excited State Hydrogen Transfer in 6-Azaindole - S3,4 and 2,6-Diazaindole - S3,4 Clusters (S= H2O, NH3).
  • Journal of the Chemical Society (Resumed) (RSC Publishing). 49. The synthesis of derivatives of 4- and 5-azaindole.
  • Digital Repository. Synthesis and photophysical studies of novel azaindole derivatives in solution and self- assembled crystals.
  • PMC. (2025, November 23). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies.
  • PharmaBlock. Azaindoles in Medicinal Chemistry.
  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors.
  • MDPI. (2021, March 30). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles.
  • PubMed. (2020, October 1). The importance of indole and azaindole scaffold in the development of antitumor agents.
  • Physics @ Manasagangotri. Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a nov.
  • Journal of Physical Chemistry B. Electronic structure of 5-hydroxyindole: from gas phase to explicit solvation.
  • PMC - NIH. Azaindole Therapeutic Agents.
  • MDPI. Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles.
  • ResearchGate. Structures and atomic numbering of the two 7-azaindole tautomers and their n = 1 , 2 water clusters.
  • MDPI. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes.
  • PubMed. (2009, February 26). Electronic structure of 5-hydroxyindole: from gas phase to explicit solvation.
  • Organic Chemistry Frontiers (RSC Publishing). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks.
  • PMC. (2023, July 17). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis.
  • MDPI. Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance.
  • PMC. (2020, June 20). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate.
  • ResearchGate. The frontier molecular orbitals and HOMO/LUMO energy gap representation....
  • Digital Repository. Excited states of indole and azaindoles.
  • ResearchGate. Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines.

Sources

Technical Guide: Commercial Availability & Handling of 6-Hydroxy-5-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the sourcing, chemical handling, and synthesis strategies for 6-Hydroxy-5-azaindole , a critical scaffold in kinase inhibitor development.

CAS Focus: 100364-83-0 (Precursor reference) | Scaffold: 1H-Pyrrolo[3,2-c]pyridine

Executive Summary

6-Hydroxy-5-azaindole (IUPAC: 1H-Pyrrolo[3,2-c]pyridin-6-ol) is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine cores. It is notoriously difficult to source directly in high purity due to lactam-lactim tautomerism , which complicates shelf stability and cataloging.

Most researchers will not find "6-Hydroxy-5-azaindole" in stock at major distributors. The industry standard workflow is to procure the stable precursor, 6-Chloro-5-azaindole , and perform a late-stage hydrolysis or cross-coupling. This guide outlines the sourcing landscape, the "Buy vs. Make" decision matrix, and the validation protocols required to ensure structural integrity.

Part 1: Chemical Identity & Tautomeric Ambiguity

Before purchasing, you must verify the specific isomer and tautomer required for your assay. 5-Azaindole derivatives exist in a dynamic equilibrium that affects solubility and binding affinity.

The Tautomer Trap

In the solid state and polar solvents, the molecule favors the pyridone (lactam) form over the hydroxy (lactim) form. Suppliers may list it under the keto-name, leading to search failures.

  • Target Molecule: 6-Hydroxy-5-azaindole

  • Dominant Tautomer: 1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one

  • CAS Registry Issues:

    • Direct Match (Rare): Often unassigned or ambiguous in public databases.

    • Precursor (Standard): 74976-31-1 (6-Chloro-5-azaindole).[1][2][3]

    • N-Oxide: 54415-74-6.

Structural Visualization (DOT)

The following diagram illustrates the critical equilibrium and the numbering scheme used to distinguish 5-azaindole from its 4-, 6-, and 7-isomers.

AzaindoleTautomerism Hydroxy Lactim Form (6-Hydroxy-5-azaindole) Aromatic Pyridine Ring Pyridone Lactam Form (1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one) Dominant in Solution Hydroxy->Pyridone Tautomerization (Fast) Precursor Stable Precursor (6-Chloro-5-azaindole) CAS: 74976-31-1 Precursor->Hydroxy Hydrolysis (Acidic)

Figure 1: The equilibrium shifts toward the Pyridone form (Red) in biological media. Sourcing the Chloro-precursor (Green) is the recommended entry point.

Part 2: Sourcing Landscape & Suppliers

Direct procurement of the hydroxy derivative is high-risk due to batch-to-batch variation in tautomeric ratios and purity. The recommended strategy is Precursor Procurement .

Primary Sourcing Strategy: The 6-Chloro Route

Purchase 6-Chloro-5-azaindole (CAS 74976-31-1).[2] This molecule is stable, crystalline, and widely available.

Validated Suppliers (Tiered)[4]
TierSupplier TypeVendor NameReliabilityLead TimeNotes
1 Building Block Specialists Enamine High1-2 WeeksLargest stock of azaindoles globally.
1 Building Block Specialists Combi-Blocks High3-5 DaysExcellent for gram-scale; US-based inventory.
2 Catalog Aggregators Apollo Scientific Med-High2-3 WeeksGood UK/EU source; re-tests purity.
2 Catalog Aggregators BLD Pharm Med1-2 WeeksCost-effective for bulk (>10g).
3 Custom Synthesis WuXi AppTec High4-8 WeeksRequired for kg scale or GMP grade.

Procurement Warning: Do not confuse with 5-Methoxy-6-azaindole (CAS 17288-53-8). The position of the nitrogen (5 vs 6) fundamentally alters the kinase binding mode.

Part 3: Synthesis & Validation Protocols

If the hydroxy form is strictly required and cannot be bought, use this self-validating protocol to convert the chloro-precursor.

Workflow: Hydrolysis of 6-Chloro-5-azaindole

Objective: Convert 6-Chloro-5-azaindole to 1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one.

  • Reagents:

    • Starting Material: 6-Chloro-5-azaindole (1.0 eq)

    • Solvent: 4M HCl (aq) or Acetic Acid/H2O (1:1)

    • Temperature: Reflux (100°C)

  • Procedure:

    • Dissolve the chloro-azaindole in 4M HCl.

    • Reflux for 12–24 hours. Monitor by LC-MS (Look for Mass Shift: M+H 153 -> 135).

    • Note: The reaction is slow due to the electron-poor pyridine ring.

    • Workup: Neutralize carefully with NaOH to pH 6-7. The product (pyridone form) typically precipitates.

  • Purification:

    • Recrystallization from Methanol/Water is preferred over silica chromatography, as the pyridone sticks to silica.

QC & Validation (Self-Validating System)

You must confirm the loss of the Chlorine atom and the presence of the Carbonyl/Hydroxyl signal.

MethodDiagnostic Signal (Chloro Precursor)Diagnostic Signal (Hydroxy/Pyridone Product)
LC-MS M+H ≈ 152.6 / 154.6 (3:1 ratio)M+H ≈ 135.1 (No isotope pattern)
1H NMR Sharp aromatic singlet at C6 position.Disappearance of C6 proton signal (if substituted) or significant upfield shift of adjacent protons due to loss of aromaticity in the pyridine ring.
13C NMR C-Cl shift ≈ 140-150 ppmC=O (Carbonyl) shift ≈ 160-165 ppm (Distinctive of pyridone form).

Part 4: Decision Logic for Drug Discovery

Use the following logic flow to determine your procurement action.

ProcurementLogic cluster_res Result Start Need 6-Hydroxy-5-azaindole CheckStock Check Enamine/Combi-Blocks for CAS 74976-31-1 (Chloro) Start->CheckStock IsAvailable Is 6-Chloro Available? CheckStock->IsAvailable BuyChloro BUY 6-Chloro-5-azaindole IsAvailable->BuyChloro Yes CustomSynth Contract Custom Synthesis (WuXi / Pharmablock) IsAvailable->CustomSynth No Hydrolysis Perform Acidic Hydrolysis (Reflux HCl) BuyChloro->Hydrolysis FinalProduct Valid 6-Hydroxy-5-azaindole (Pyridone Tautomer) Hydrolysis->FinalProduct CustomSynth->FinalProduct

Figure 2: Procurement Decision Tree. Buying the precursor is the standard industry approach.

References

  • Popowycz, F., et al. (2025). "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles." ResearchGate. Retrieved from

  • Apollo Scientific. (2025). "6-Chloro-5-azaindole Product Specification & CAS 74976-31-1." Apollo Scientific Catalog. Retrieved from

  • National Institutes of Health (NIH). (2005). "Excited state tautomerization of azaindole." PubMed. Retrieved from

  • Sigma-Aldrich. (2025).[5][6] "7-Azaindole and Azaindole Derivatives Catalog." Merck/Sigma. Retrieved from [6][7]

  • ChemicalBook. (2025).[8] "6-Chloro-5-azaindole NMR and Supplier Data." ChemicalBook.[8] Retrieved from [4]

Sources

Methodological & Application

Application Note: Fragment-Based Drug Discovery with 6-Hydroxy-5-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of 6-hydroxy-5-azaindole (systematically: 1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one) as a privileged scaffold in Fragment-Based Drug Discovery (FBDD). While 7-azaindoles are ubiquitous in kinase inhibition (e.g., Vemurafenib), the 5-azaindole core offers distinct vectors for chemical elaboration and a unique hydrogen-bonding profile. This note focuses on exploiting the lactam-lactim tautomerism of the 6-hydroxy substituent to target adaptive binding pockets, specifically in the ATP-binding hinge region of kinases and the acetyl-lysine binding pockets of bromodomains.

Part 1: Chemical Biology & Rationale[1]

The Scaffold Advantage

The 6-hydroxy-5-azaindole fragment (MW ~134 Da) complies strictly with the "Rule of Three" (Ro3). Its value lies in its structural mimicry of purine nucleobases (specifically guanine and hypoxanthine), yet it lacks the metabolic liability of the glycosidic bond found in nucleosides.

Key Physicochemical Properties:

Property Value Significance
MW 134.14 Da High Ligand Efficiency (LE) potential.
cLogP ~0.6 High solubility in aqueous buffers (NMR friendly).
H-Bond Donors 2 (Lactam form) Critical for hinge binding (Glu/Leu backbone).
H-Bond Acceptors 1 (Lactam form) Accepts H-bond from hinge backbone NH.

| PSA | ~45 Ų | Excellent membrane permeability potential. |

The Tautomeric "Switch" mechanism

The critical feature of this fragment is the equilibrium between the 6-oxo (lactam) and 6-hydroxy (lactim) forms.

  • In Solution (DMSO/Water): Predominantly exists as the lactam (amide-like).

  • In Protein Pockets: Can shift to the lactim form to satisfy specific hydrophobic or electrostatic environments, effectively "switching" its Donor/Acceptor pattern.

Visualization: Tautomeric Equilibrium & Binding Modes

The following diagram illustrates the H-bond donor/acceptor (D/A) inversion that allows this fragment to adapt to different kinase hinge architectures.

Tautomerism Lactam Lactam Form (Major) (6-oxo-1,5-dihydro) Motif: Donor-Acceptor-Donor Lactim Lactim Form (Minor) (6-hydroxy) Motif: Acceptor-Donor-Acceptor Lactam->Lactim Tautomeric Shift (pK_a dependent) Target_A Target A: Kinase Hinge (Requires D-A-D) Lactam->Target_A High Affinity Binding Target_B Target B: Bromodomain (Requires A-D-A) Lactim->Target_B Adaptive Binding

Figure 1: Tautomeric versatility of 6-hydroxy-5-azaindole allowing dual-mode binding.

Part 2: Screening Workflow (STD-NMR)

While Surface Plasmon Resonance (SPR) is useful for kinetics, Saturation Transfer Difference (STD) NMR is the gold standard for this scaffold because 6-hydroxy-5-azaindoles are often weak initial binders (


 in mM range) that might fall outside the dynamic range of standard SPR chips. STD-NMR also provides epitope mapping—telling you which part of the fragment (e.g., the pyrrole ring vs. the pyridine ring) is contacting the protein.
Experimental Design: STD-NMR

Objective: Validate binding of 6-hydroxy-5-azaindole to Target Protein X and map the contact surface.

Reagents & Setup
  • Protein: >95% purity, MW > 15 kDa (for effective spin diffusion). Concentration: 10–20 µM.[1]

  • Ligand (Fragment): 500 µM – 1 mM (High ligand excess is required, typically 50:1 or 100:1).

  • Buffer:

    
     based phosphate buffer (pH 7.4), 150 mM NaCl. Avoid DMSO > 5% as it attenuates the STD signal.
    
  • Instrument: 500 MHz or 600 MHz NMR with cryoprobe.

Detailed Protocol: The Self-Validating Loop

Step 1: The Reference Spectrum (Off-Resonance)

  • Prepare sample: 20 µM Protein + 1 mM Fragment in buffer.

  • Set irradiation frequency to -30 ppm (far from any protein or ligand signals).

  • Acquire 1D

    
     spectrum.[1]
    
    • Validation Check: Ensure fragment peaks are sharp.[1] Broadening suggests aggregation or intermediate exchange.

Step 2: The Saturation Spectrum (On-Resonance)

  • Set irradiation frequency to 0.0 - 0.8 ppm (targeting protein methyl groups) or 7.0 - 9.0 ppm (targeting aromatic residues), ensuring no overlap with ligand peaks.

  • Apply a train of Gaussian-shaped pulses (total saturation time: 2–3 seconds).

  • Mechanism: Magnetization transfers from protein

    
     bound ligand 
    
    
    
    free ligand (via exchange).

Step 3: Data Processing (The Difference Spectrum)

  • Subtract On-Resonance FID from Off-Resonance FID.

  • Result: Only signals from ligand protons that were in close contact (< 5 Å) with the protein will appear.

Step 4: Epitope Mapping (Analysis)

  • Integrate peak areas in the Difference Spectrum (

    
    ).
    
  • Integrate peak areas in the Reference Spectrum (

    
    ).
    
  • Calculate %STD factor:

    
    .
    
  • Interpretation:

    • High %STD (>10%): Protons are in direct contact with the protein surface.

    • Low %STD (<2%): Protons are solvent-exposed.

Critical Control: Run the exact same protocol with Fragment Only (No Protein) .

  • Pass: No signals in difference spectrum.

  • Fail: Signals appear (indicates direct irradiation of ligand; adjust On-Resonance frequency).

Part 3: Fragment Elaboration & Chemistry

Once binding is confirmed, the fragment must be "grown" to improve potency. The 6-hydroxy-5-azaindole scaffold offers three distinct vectors.

Synthetic Vectors
  • N1-Alkylation (Pyrrole Nitrogen):

    • Chemistry: Deprotonation (

      
      ) followed by alkyl halide (
      
      
      
      ).
    • Vector: Projects into the solvent/ribose pocket (kinase context).

  • C3-Functionalization (Pyrrole Carbon):

    • Chemistry: Vilsmeier-Haack formylation or halogenation (NIS/NBS) followed by Suzuki coupling.

    • Vector: Projects toward the Gatekeeper residue.

  • O-Alkylation vs N-Alkylation (Tautomer Trapping):

    • Chemistry: Using Mitsunobu conditions can favor O-alkylation (fixing the lactim form), whereas simple alkylation often favors N-alkylation (fixing the lactam form). This allows you to "lock" the bioactive conformation discovered in Part 1.

Visualization: Elaboration Workflow

Elaboration cluster_vectors Growth Vectors Hit Validated Hit: 6-Hydroxy-5-azaindole V1 Vector 1: C3-Position (Suzuki Coupling) Hit->V1 V2 Vector 2: N1-Position (Alkylation) Hit->V2 V3 Vector 3: Tautomer Lock (O- vs N-alkylation) Hit->V3 Lead Lead Series: <100 nM Potency V1->Lead V2->Lead V3->Lead

Figure 2: Synthetic elaboration strategy for transforming the fragment into a lead compound.

Part 4: References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.[2] Link

    • Context: Foundational principles of FBDD and the "Rule of Three".

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link

    • Context: The seminal paper establishing the STD-NMR protocol described in Part 2.

  • Popowycz, F., et al. (2011). "The Azaindole Framework in the Design of Kinase Inhibitors." Current Medicinal Chemistry. Link

    • Context: Detailed review of azaindole chemistry (including 5-azaindoles) and their kinase binding modes.

  • Viegas, A., et al. (2011). "Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening." Journal of Chemical Education. Link

    • Context: Provides the specific parameter optimization steps for the "Self-Validating Loop" in the protocol.

Sources

Application Note: Suzuki-Miyaura Coupling of 6-Hydroxy-5-azaindole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., JAK, VEGF). However, 6-hydroxy-5-azaindole presents a unique synthetic challenge: it does not behave as a simple phenol.

The Core Problem: 6-hydroxy-5-azaindole exists predominantly as its pyridone tautomer (1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one). This lactam-like character renders the C-6 position unreactive toward direct oxidative addition by palladium catalysts.

The Solution: To successfully employ Suzuki-Miyaura coupling "involving" this scaffold, one must adopt an Activation-Coupling Strategy . The "hydroxy" group must be converted into a pseudo-halide (triflate, tosylate) or a halide (chloride/bromide) to restore aromaticity and provide a valid electrophile for the catalytic cycle.

This guide details the complete workflow: Tautomer Management


 Electrophilic Activation 

Palladium-Catalyzed Coupling.

Mechanistic Workflow (Graphviz Visualization)

The following diagram illustrates the critical pathway from the inactive tautomer to the cross-coupled product.

AzaindoleCoupling cluster_cycle Catalytic Cycle Requirements Tautomer 6-Hydroxy-5-azaindole (Pyridone Tautomer) Activation Activation Step (Aromatization) Tautomer->Activation POCl3 or Tf2O Electrophile Activated Electrophile (6-Cl or 6-OTf) Activation->Electrophile Leaving Group Installation Suzuki Suzuki-Miyaura Coupling Cycle Electrophile->Suzuki Pd(0) Oxidative Addition Product 6-Aryl-5-azaindole (Final Product) Suzuki->Product Reductive Elimination Ligand Ligand Selection: XPhos / SPhos Suzuki->Ligand Base Base Selection: K3PO4 / Cs2CO3

Figure 1: Strategic workflow converting the unreactive pyridone tautomer into a coupling-competent electrophile.

Pre-Coupling Activation Protocols

Before any Suzuki coupling can occur, the 6-hydroxy group must be activated. We recommend two primary routes depending on the stability of your substrate.

Route A: Chlorination (Robust Substrates)

Best for: Scale-up, cost-efficiency, and substrates stable to acidic/thermal stress.

Protocol:

  • Reagents: 6-Hydroxy-5-azaindole (1.0 equiv), Phosphorus Oxychloride (POCl

    
    , solvent/reagent), 
    
    
    
    -Dimethylaniline (catalytic).
  • Procedure:

    • Suspend 6-hydroxy-5-azaindole in neat POCl

      
       (approx. 5-10 mL per gram).
      
    • Add

      
      -dimethylaniline (0.1 equiv) to catalyze the reaction.
      
    • Heat to reflux (105 °C) for 3–5 hours. Monitor by LCMS for disappearance of starting material (M+H).

    • Quench (Critical): Cool to 0 °C and pour slowly onto crushed ice/NH

      
      OH mixture. The exothermic reaction is violent.
      
    • Extract with EtOAc.

  • Outcome: Yields 6-chloro-5-azaindole . The C-Cl bond is now active for Suzuki coupling.

Route B: Triflylation (Sensitive Substrates)

Best for: Complex substrates, mild conditions, and higher reactivity in subsequent coupling.

Protocol:

  • Reagents: 6-Hydroxy-5-azaindole (1.0 equiv), Triflic Anhydride (Tf

    
    O, 1.2 equiv), Pyridine (2.0 equiv), DCM (dry).
    
  • Procedure:

    • Dissolve substrate and pyridine in dry DCM at 0 °C.

    • Add Tf

      
      O dropwise.
      
    • Stir at 0 °C

      
       RT for 2 hours.
      
  • Outcome: Yields 6-triflyloxy-5-azaindole . Note: Triflates are thermally sensitive; store at -20 °C.

Suzuki-Miyaura Coupling Protocols[1][2][3][4][5]

Once activated (as 6-Cl or 6-OTf), the 5-azaindole scaffold presents specific challenges:

  • Catalyst Poisoning: The N-5 pyridine nitrogen can coordinate to Pd, arresting the cycle.

  • Electron Deficiency: The 5-azaindole ring is electron-poor, making oxidative addition slower for chlorides.

Method 1: The "Buchwald" System (High Success Rate)

Recommended for: 6-Chloro-5-azaindoles and sterically hindered boronic acids.

Rationale: Dialkylbiaryl phosphine ligands (XPhos, SPhos) are bulky enough to prevent N-5 coordination to the palladium center and electron-rich enough to facilitate oxidative addition into the aryl chloride.

ComponentRecommendationFunction
Catalyst Pd

(dba)

(1–2 mol%)
Palladium source.
Ligand XPhos or SPhos (2–4 mol%)Promotes oxidative addition; prevents N-poisoning.
Base K

PO

(2.0–3.0 equiv)
Anhydrous base minimizes hydrolytic side reactions.
Solvent 1,4-Dioxane / H

O (4:1)
Biphasic system solubilizes inorganic base.
Temp 80–100 °CRequired for aryl chloride activation.

Step-by-Step Protocol:

  • Setup: Charge a reaction vial with 6-chloro-5-azaindole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd

    
    (dba)
    
    
    
    (0.02 equiv), XPhos (0.04 equiv), and K
    
    
    PO
    
    
    (3.0 equiv).
  • Inertion: Seal vial and purge with N

    
     or Ar for 5 minutes.
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration).

  • Reaction: Heat to 100 °C for 2–12 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (typically MeOH/DCM gradients due to polarity of azaindoles).

Method 2: The "Amphos" System (Rapid Screening)

Recommended for: 6-Triflyloxy-5-azaindoles (highly reactive).

Rationale: Triflates are more reactive than chlorides. Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (Pd(amphos)Cl


) is a robust, air-stable pre-catalyst that works rapidly with triflates.
  • Conditions: Pd(amphos)Cl

    
     (1 mol%), K
    
    
    
    CO
    
    
    (2 equiv), MeCN/H
    
    
    O (10:1), 60 °C, 1-2 hours.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Catalyst poisoning by N-5 or N-1.Switch to XPhos Pd G3 or SPhos Pd G3 precatalysts. Protect N-1 with Boc or SEM.
Protodehalogenation (Cl replaced by H)Hydride source in reaction; reductive elimination failure.Switch solvent to Toluene (anhydrous). Ensure boronic acid is not wet/degraded.
Homocoupling of Boronic Acid Oxidation of boronic acid.Rigorous degassing (sparge Ar for 10 min). Reduce catalyst loading.
Incomplete Conversion Low solubility of azaindole.Use n-Butanol or DMAc as cosolvent. Increase temp to 120 °C (microwave).

References

  • Tautomerism and Reactivity

    • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization. (Explains the pyridone/hydroxy equilibrium).
    • Source:

  • General Azaindole Coupling Protocols

    • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
    • Source:

  • Catalyst Selection for Nitrogen Heterocycles

    • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[1] (Details the use of XPhos/SPhos to overcome N-poisoning).

    • Source:

  • Protocol for Chlorination (Activation)

    • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura.
    • Source:

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for POCl


, Tf

O, and Palladium complexes before handling.

Sources

Application Notes and Protocols for the Functionalization of the 6-Hydroxy-5-azaindole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 6-Hydroxy-5-azaindole Scaffold

The 6-hydroxy-5-azaindole (1H-pyrrolo[2,3-c]pyridin-6-ol) scaffold is a privileged heterocyclic motif in modern medicinal chemistry. As a bioisostere of indole, it offers unique physicochemical properties due to the presence of a nitrogen atom in the six-membered ring, which can modulate pKa, lipophilicity, and hydrogen bonding capabilities.[1] This scaffold is a key building block in the development of a wide range of therapeutic agents, particularly kinase inhibitors for the treatment of cancer and inflammatory diseases.[2][3] The strategic functionalization of the 6-hydroxy-5-azaindole core allows for the fine-tuning of its pharmacological profile, making it a versatile platform for drug discovery.

This guide provides a comprehensive overview of key functionalization strategies for the 6-hydroxy-5-azaindole scaffold, complete with detailed, field-proven protocols and insights into the rationale behind experimental choices.

I. Functionalization of the 6-Hydroxyl Group

The hydroxyl group at the C6 position is a versatile handle for introducing a variety of substituents, significantly impacting the scaffold's interaction with biological targets. Common modifications include O-alkylation, O-acylation, and conversion to a triflate for subsequent cross-coupling reactions.

A. O-Alkylation: Introducing Alkoxy Moieties

O-alkylation is a fundamental transformation that allows for the introduction of various alkyl and aryl ether functionalities. This modification can alter the scaffold's solubility, lipophilicity, and steric profile, which can be crucial for optimizing drug-target interactions. The choice of base and solvent is critical to ensure selective O-alkylation over potential N-alkylation of the pyrrole nitrogen.

Protocol 1: General Procedure for O-Alkylation of 6-Hydroxy-5-azaindole

This protocol describes a general method for the O-alkylation of 6-hydroxy-5-azaindole using an alkyl halide in the presence of a suitable base.

  • Materials:

    • 6-Hydroxy-5-azaindole

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 6-hydroxy-5-azaindole (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature (or heat to 50-80 °C if necessary) and monitor by TLC until the starting material is consumed.

    • Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated 6-alkoxy-5-azaindole.

  • Causality and Self-Validation: The use of a polar aprotic solvent like DMF facilitates the dissolution of the starting materials and the reaction between the phenoxide intermediate and the alkyl halide. K₂CO₃ is a sufficiently strong base to deprotonate the hydroxyl group without significantly deprotonating the pyrrole nitrogen, thus favoring O-alkylation. The reaction progress should be monitored by TLC to ensure complete consumption of the starting material and to avoid potential side reactions. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

B. Conversion to 6-Triflyloxy-5-azaindole: A Gateway to Cross-Coupling

Conversion of the hydroxyl group to a triflate (trifluoromethanesulfonate) is a crucial step for enabling various palladium-catalyzed cross-coupling reactions. The triflate group is an excellent leaving group, allowing for the introduction of carbon, nitrogen, and other substituents at the C6 position.

Protocol 2: Synthesis of 6-Triflyloxy-5-azaindole

  • Materials:

    • 6-Hydroxy-5-azaindole

    • Triflic anhydride (Tf₂O)

    • Pyridine

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 6-hydroxy-5-azaindole (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.5 eq) to the solution.

    • Slowly add triflic anhydride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.

    • Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 6-triflyloxy-5-azaindole.

  • Expertise & Experience: The reaction is performed at 0 °C to control the exothermicity and minimize potential side reactions. Pyridine acts as a base to neutralize the triflic acid generated during the reaction. Careful monitoring by TLC is essential to prevent the formation of impurities. The triflate product is often used immediately in the next step due to its potential for hydrolysis.

II. Electrophilic Substitution on the Azaindole Core

The electron-rich pyrrole ring and the pyridine ring of the 6-hydroxy-5-azaindole scaffold are susceptible to electrophilic substitution reactions. The regioselectivity of these reactions is influenced by the directing effects of the fused rings and the hydroxyl group.

A. Halogenation: Introducing Halogen Atoms for Further Functionalization

Halogenation, particularly bromination and iodination, provides key intermediates for subsequent cross-coupling reactions. The position of halogenation can often be controlled by the choice of halogenating agent and reaction conditions.

Protocol 3: Regioselective Bromination at the C7-Position

This protocol describes the bromination of the 6-hydroxy-5-azaindole scaffold at the C7 position.

  • Materials:

    • 6-Hydroxy-5-azaindole

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve 6-hydroxy-5-azaindole (1.0 eq) in ACN or DCM.

    • Add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain 7-bromo-6-hydroxy-5-azaindole.

  • Authoritative Grounding: The regioselectivity of electrophilic substitution on the azaindole ring is a subject of detailed study. For 6-hydroxy-5-azaindole, the C7 position is often favored for electrophilic attack due to the directing effect of the adjacent nitrogen and the hydroxyl group.

III. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse libraries of functionalized 6-hydroxy-5-azaindole derivatives.

A. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.

Protocol 4: Suzuki-Miyaura Coupling of 7-Bromo-6-hydroxy-5-azaindole

  • Materials:

    • 7-Bromo-6-hydroxy-5-azaindole

    • Arylboronic acid or ester

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane and water (e.g., 4:1 mixture)

  • Procedure:

    • To a reaction vessel, add 7-bromo-6-hydroxy-5-azaindole (1.0 eq), arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed 1,4-dioxane and water.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract with EtOAc.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

  • Workflow Diagram:

Suzuki_Coupling Start Start Materials: 7-Bromo-6-hydroxy-5-azaindole Arylboronic acid Pd(dppf)Cl₂, K₂CO₃ Reaction Reaction: 1,4-Dioxane/H₂O 80-100 °C, Inert atm. Start->Reaction Combine & Heat Workup Workup: Aqueous extraction Reaction->Workup Cool & Extract Purification Purification: Column Chromatography Workup->Purification Concentrate Product Product: 7-Aryl-6-hydroxy-5-azaindole Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow.

B. Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate, catalyzed by palladium and a copper co-catalyst.

Protocol 5: Sonogashira Coupling of a Halogenated 6-Hydroxy-5-azaindole

  • Materials:

    • Halogenated 6-hydroxy-5-azaindole (e.g., 3-iodo-6-hydroxy-5-azaindole)

    • Terminal alkyne

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the halogenated 6-hydroxy-5-azaindole (1.0 eq) and the terminal alkyne (1.5 eq) in a mixture of DMF and TEA, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

    • Degas the mixture by bubbling with an inert gas for 15 minutes.

    • Heat the reaction to 50-80 °C and stir until completion (monitor by TLC).

    • Cool the reaction, dilute with water, and extract with EtOAc.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

  • Data Summary Table:

EntryHalide PositionAlkyneCatalyst SystemYield (%)
1C3-IodoPhenylacetylenePd(PPh₃)₂Cl₂/CuI75
2C7-BromoTrimethylsilylacetylenePd(dppf)Cl₂/CuI68
C. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an amine with an aryl halide or triflate.

Protocol 6: Buchwald-Hartwig Amination of a Halogenated 6-Hydroxy-5-azaindole

  • Materials:

    • Halogenated 6-hydroxy-5-azaindole

    • Amine (primary or secondary)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos or other suitable phosphine ligand

    • Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)

    • Toluene or 1,4-Dioxane

  • Procedure:

    • In a glovebox, charge a reaction tube with Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.4 eq).

    • Add the halogenated 6-hydroxy-5-azaindole (1.0 eq) and the amine (1.2 eq).

    • Add the anhydrous solvent.

    • Seal the tube and heat the reaction to 80-110 °C until the starting material is consumed.

    • Cool the reaction, filter through a pad of Celite, and concentrate the filtrate.

    • Purify the residue by column chromatography.

  • Logical Relationship Diagram:

Buchwald_Hartwig cluster_reactants Reactants cluster_catalyst Catalytic System ArylHalide Halogenated 6-Hydroxy-5-azaindole Product N-Aryl/Alkyl-6-hydroxy-5-azaindole ArylHalide->Product Amine Primary or Secondary Amine Amine->Product Palladium Pd₂(dba)₃ Palladium->Product Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product

Caption: Key Components of Buchwald-Hartwig Amination.

IV. Conclusion

The functionalization of the 6-hydroxy-5-azaindole scaffold offers a rich landscape for chemical exploration in drug discovery. The strategic application of O-alkylation, conversion to triflates, electrophilic substitution, and various palladium-catalyzed cross-coupling reactions provides medicinal chemists with a powerful toolkit to synthesize diverse libraries of compounds with tailored properties. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers working with this important heterocyclic system.

V. References

  • Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 466-513. [Link]

  • Chen, K., et al. (2014). Synthesis of the 6-azaindole containing HIV-1 attachment inhibitor pro-drug, BMS-663068. The Journal of Organic Chemistry, 79(19), 9039-9048. [Link]

  • Barluenga, J., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(11), 1836. [Link]

  • Pires, M. J. D., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. The Journal of Organic Chemistry, 81(15), 6489-6498. [Link]

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

  • Reddy, T. J., et al. (2021). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 12(9), 1345-1358. [Link]

  • Zard, S. Z. (2008). Recent progress in the synthesis of 5-azaindoles and their N-oxides. Tetrahedron, 64(40), 9229-9243. [Link]

  • Ye, D., & Zhang, Y. (2019). Direct C–H functionalization of azaindoles. Organic & Biomolecular Chemistry, 17(2), 235-253. [Link]

  • Surasani, R., & Kalivendi, S. V. (2016). A review on the synthesis of 6-azaindoles. RSC Advances, 6(81), 77805-77823. [Link]

  • Boger, D. L., & Brotherton, C. E. (1986). Total synthesis of streptonigrin. Journal of the American Chemical Society, 108(21), 6695-6713. [Link]

  • Harris, J. M., & Padwa, A. (2003). The intramolecular Diels-Alder reaction of 2-amino-3-vinylpyridines: a novel entry to the 5-azaindole ring system. Organic Letters, 5(23), 4195-4197. [Link]

Sources

Troubleshooting & Optimization

common byproducts in 5-azaindole synthesis and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-azaindole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this critical scaffold. Here, we will delve into the mechanistic origins of common byproducts and provide actionable, field-tested troubleshooting strategies to enhance your yield and purity.

Frequently Asked Questions (FAQs)

Q1: I'm seeing an isomeric impurity in my crude NMR that I can't easily separate by column chromatography. What is it likely to be and why does it form?

This is a very common issue. The most likely culprit is the formation of the 7-azaindole regioisomer. Its formation is often a consequence of the specific synthetic route employed, particularly in cyclization reactions where the electrophilic attack can occur at two different positions on the pyridine ring. For instance, in Fischer indole-type syntheses, the orientation of the cyclization can be sensitive to the electronic nature of the pyridine ring and the reaction conditions.

Q2: My reaction is turning black, and I'm getting a lot of baseline material on my TLC. What's causing this decomposition?

Extensive decomposition, often observed as charring or polymerization, is typically due to harsh reaction conditions. 5-Azaindole and its precursors can be sensitive to strong acids, high temperatures, and oxidative conditions. Over-heating, prolonged reaction times, or using overly concentrated acid catalysts can lead to the degradation of the starting materials or the desired product.

Q3: After my reaction work-up, I have a significant amount of a water-soluble impurity. What could this be?

If you've employed a synthesis involving nitropyridine derivatives, a common water-soluble byproduct is the corresponding aminopyridine. This arises from the incomplete conversion of the starting material or from side reactions where the nitro group is reduced, but the subsequent cyclization to form the indole ring does not occur.

Troubleshooting Guide: Common Byproducts and Their Removal

Issue 1: Regioisomeric Impurities (e.g., 7-Azaindole)

Root Cause Analysis:

The formation of regioisomeric byproducts, such as 7-azaindole, is a frequent challenge, particularly in syntheses that involve the cyclization of a pyridine-containing precursor. The relative stability of the intermediates leading to the different isomers can be very similar, resulting in a mixture of products.

Visualizing Isomer Formation in Fischer Indole Synthesis:

G A Pyridine Hydrazone Precursor B [3,3]-Sigmatropic Rearrangement A->B C Intermediate A B->C D Intermediate B B->D E Cyclization at C4 C->E F Cyclization at C6 D->F I Aromatization E->I J Aromatization F->J G 5-Azaindole (Desired Product) H 7-Azaindole (Byproduct) I->G J->H

Caption: Formation of 5- and 7-azaindole regioisomers.

Mitigation and Removal Strategies:

  • Reaction Optimization: Carefully screen reaction parameters such as temperature, catalyst, and solvent. In some cases, a lower temperature may favor the formation of the thermodynamically more stable isomer.

  • Chromatographic Separation: While challenging, separation of regioisomers by silica gel chromatography can sometimes be achieved by using a shallow gradient and a less polar eluent system.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for isolating the desired 5-azaindole isomer.

Issue 2: Unreacted Starting Materials and Intermediates

Root Cause Analysis:

Incomplete reactions are a common source of impurities. This can be due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst. In multi-step syntheses, intermediates from previous steps can also be carried through.

Mitigation and Removal Strategies:

  • Reaction Monitoring: Closely monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, NMR). Ensure the reaction is driven to completion before work-up.

  • Work-up and Extraction: A carefully designed aqueous work-up can often remove unreacted starting materials, especially if they have different acid-base properties than the product. For example, an acidic wash can remove basic starting materials.

  • Column Chromatography: Standard silica gel chromatography is typically effective for removing unreacted starting materials and less polar intermediates.

Issue 3: Polymeric/Tarry Byproducts

Root Cause Analysis:

The formation of dark, insoluble, or tarry materials is often a sign of product or starting material decomposition under harsh reaction conditions. This is particularly prevalent in reactions that use strong acids or high temperatures.

Workflow for Minimizing Decomposition:

G A Start Reaction B Monitor Temperature Closely A->B C Use Minimum Effective Catalyst Concentration A->C D Monitor Reaction by TLC/LC-MS B->D C->D E Quench Reaction Promptly Upon Completion D->E F Purify Product Immediately E->F

Caption: Workflow to minimize decomposition byproducts.

Mitigation and Removal Strategies:

  • Condition Optimization: Reduce the reaction temperature and/or the concentration of the acid catalyst. It may be beneficial to add the catalyst portion-wise to control the reaction rate and exotherm.

  • Degassing: For reactions sensitive to oxidation, degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.

  • Filtration: In many cases, these polymeric materials have low solubility. They can often be removed by filtering the crude reaction mixture (dissolved in a suitable solvent) through a plug of celite or silica gel before proceeding with further purification.

Experimental Protocols

Protocol 1: Purification of 5-Azaindole by Column Chromatography
  • Slurry Preparation: Adsorb the crude 5-azaindole onto a small amount of silica gel by dissolving the crude material in a minimal amount of a polar solvent (e.g., methanol or acetone), adding the silica, and then removing the solvent under reduced pressure.

  • Column Packing: Dry pack a chromatography column with silica gel. The amount of silica should be 50-100 times the weight of the crude material.

  • Elution: Start with a non-polar eluent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical starting gradient might be 100% hexane, gradually moving to a 50:50 mixture of hexane and ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure 5-azaindole.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization of 5-Azaindole
  • Solvent Screening: In small test tubes, test the solubility of the impure 5-azaindole in various solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude 5-azaindole in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities (like the tarry byproducts mentioned earlier), perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and then dry them under vacuum.

Technical Support Center: Optimizing Protecting Group Strategies for 6-Hydroxy-5-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the strategic use of protecting groups with 6-Hydroxy-5-azaindole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing derivatives of this valuable heterocyclic scaffold. Here, we move beyond generic protocols to provide in-depth, field-proven insights into optimizing your synthetic strategy, troubleshooting common issues, and understanding the chemical principles that govern success.

Introduction: The Synthetic Challenge of a Bifunctional Scaffold

6-Hydroxy-5-azaindole is a privileged structure in medicinal chemistry, frequently employed as a key building block in the development of kinase inhibitors and other therapeutic agents.[1] Its synthetic utility is, however, complicated by the presence of two nucleophilic and acidic sites: the C6 phenolic hydroxyl group and the N1 pyrrolic amine. The thoughtful and strategic application of protecting groups is therefore paramount to achieving desired chemical transformations with high selectivity and yield.

This guide will provide a detailed exploration of protecting group strategies, formatted as a series of frequently asked questions and troubleshooting scenarios that you may encounter in your own laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Which proton is more acidic, the 6-OH or the N1-H? How does this influence my initial protection strategy?
  • Phenols: Typically have a pKa around 10 in water.[2]

  • Pyrroles: Are much less acidic, with a pKa of approximately 17.5 in water.[3]

  • Azaindoles: The pyridine ring's electron-withdrawing nature generally increases the acidity of the N-H proton compared to indole, but it remains significantly less acidic than a phenol. For instance, the pKa of 5-azaindole is predicted to be around 15.2.[4]

Causality & Experimental Choice: This large difference in acidity dictates that under basic conditions, the 6-phenolic hydroxyl will be deprotonated preferentially. This allows for selective O-functionalization or O-protection by using one equivalent of a suitable base.

Troubleshooting Guide 1: Selective O-Protection

Scenario: "I want to selectively protect the 6-hydroxyl group. What are my best options and what can go wrong?"

Core Strategy: The most common and effective strategy for selective O-protection is the use of silyl ethers, such as tert-butyldimethylsilyl (TBDMS or TBS) or tert-butyldiphenylsilyl (TBDPS). These are generally stable under a wide range of conditions and can be readily introduced and removed.

Recommended Protecting Groups for the 6-OH Position:

Protecting GroupReagentsTypical SolventsKey Advantages
TBDMS/TBS TBDMS-Cl, ImidazoleDMF, DCMGood stability, easily removed with fluoride.
TBDPS TBDPS-Cl, ImidazoleDMF, DCMMore sterically hindered and more stable to acidic conditions than TBDMS.[5]
Benzyl (Bn) BnBr, K₂CO₃ or NaHDMF, THFVery stable, removable by hydrogenolysis.

Experimental Protocol: Selective O-Silylation of 6-Hydroxy-5-azaindole

G cluster_0 Reaction Setup cluster_1 Protection cluster_2 Work-up A 1. Dissolve 6-Hydroxy-5-azaindole (1.0 eq) in anhydrous DMF. B 2. Add imidazole (1.2 eq). A->B C 3. Cool the solution to 0 °C. B->C D 4. Add TBDMS-Cl (1.1 eq) portion-wise. C->D E 5. Allow to warm to room temperature and stir for 2-4 hours. D->E F 6. Monitor reaction by TLC for disappearance of starting material. E->F G 7. Quench with water and extract with EtOAc. F->G H 8. Wash with brine, dry over Na₂SO₄, and concentrate. G->H I 9. Purify by column chromatography (Hexanes/EtOAc). H->I

Workflow for selective O-silylation.

Troubleshooting Common Issues in Selective O-Protection:

IssueProbable CauseRecommended Solution
Formation of N-protected byproduct Use of a very strong base (e.g., NaH) and/or excess protecting group reagent.Use a milder base like imidazole or K₂CO₃ with only a slight excess (1.05-1.1 eq) of the silyl chloride. Add the protecting group reagent slowly at a low temperature (0 °C) to favor the more kinetically favorable O-protection.
Di-protection (both O and N) Excess base and/or protecting group reagent.Strictly control stoichiometry. If di-protection persists, consider a one-pot protection-deprotection strategy where you intentionally di-protect and then selectively remove the more labile N-protecting group.
No reaction or slow reaction Impure starting material or wet solvent.Ensure starting material is pure and solvents are anhydrous. For sterically hindered substrates, a stronger base like NaH might be necessary, but must be used cautiously to avoid N-protection.
FAQ 2: How can I achieve selective N-protection?

Answer: Selective N-protection is more challenging due to the lower nucleophilicity of the pyrrolic nitrogen compared to the alkoxide that can be formed at the 6-OH position. Direct N-protection often requires that the hydroxyl group is already protected. The most common N-protecting group for indoles and azaindoles is the tert-butoxycarbonyl (Boc) group due to its stability and orthogonal removal conditions to many O-protecting groups.

Experimental Protocol: N-Boc Protection of 6-(O-TBDMS)-5-azaindole

G cluster_0 Reaction Setup cluster_1 Protection cluster_2 Work-up & Purification A 1. Dissolve 6-(O-TBDMS)-5-azaindole (1.0 eq) in anhydrous THF. B 2. Add DMAP (0.1 eq). A->B C 3. Add (Boc)₂O (1.5 eq). B->C D 4. Stir at room temperature for 12-16 hours. C->D E 5. Monitor by TLC for formation of the higher Rf product. D->E F 6. Concentrate the reaction mixture in vacuo. E->F G 7. Purify directly by column chromatography (Hexanes/EtOAc). F->G

Workflow for N-Boc protection.

Troubleshooting Common Issues in N-Protection:

IssueProbable CauseRecommended Solution
Incomplete reaction Insufficient activation of the N-H bond.Increase the amount of DMAP to 0.2-0.3 equivalents. If the reaction is still sluggish, a stronger base like NaH can be used to deprotonate the N-H, but this should be done at low temperature (0 °C) to avoid potential side reactions.[6]
Decomposition of starting material The substrate may be sensitive to the basic conditions.Use milder conditions, such as triethylamine as a base instead of DMAP, although the reaction may be slower. Ensure the reaction is run under an inert atmosphere (N₂ or Ar).
FAQ 3: What is an orthogonal protecting group strategy and how can I apply it to 6-Hydroxy-5-azaindole?

Answer: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under distinct conditions without affecting the others.[6] This is crucial for the regioselective synthesis of complex derivatives of 6-Hydroxy-5-azaindole. A common and effective orthogonal strategy is the combination of an acid-labile N-Boc group and a fluoride-labile O-silyl group.

Logical Relationship: Orthogonal Deprotection Strategy

G Start 6-(O-TBDMS)-1-(N-Boc)-5-azaindole PathA TBAF, THF Start->PathA Fluoride-labile O-Silyl Group PathB TFA, DCM Start->PathB Acid-labile N-Boc Group ResultA 6-Hydroxy-1-(N-Boc)-5-azaindole (Selective O-deprotection) PathA->ResultA ResultB 6-(O-TBDMS)-5-azaindole (Selective N-deprotection) PathB->ResultB

Orthogonal deprotection of a di-protected 6-Hydroxy-5-azaindole.

This strategy allows for the selective unmasking of either the hydroxyl or the amino functionality, enabling subsequent reactions at a specific site.

Troubleshooting Guide 2: Deprotection

Scenario 1: "I'm trying to remove the N-Boc group with TFA, but I'm also losing my O-TBDPS group."

Probable Cause: While TBDPS is more acid-stable than TBDMS, prolonged exposure to strong acids like neat TFA can lead to its cleavage.

Recommended Solution:

  • Milder Acidic Conditions: Use a lower concentration of TFA (e.g., 20-50% in DCM) and monitor the reaction carefully by TLC.

  • Alternative Acids: Consider using HCl in a non-protic solvent like dioxane or diethyl ether, which can sometimes be more selective.

  • Temperature Control: Perform the deprotection at 0 °C to slow down the rate of O-TBDPS cleavage.

Scenario 2: "My O-benzyl deprotection using Pd/C and H₂ is sluggish and incomplete."

Probable Cause:

  • Catalyst Poisoning: The pyridine nitrogen in the azaindole scaffold can coordinate to the palladium catalyst, reducing its activity.

  • Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for challenging debenzylations.

Recommended Solution:

  • Acidic Additive: Add a small amount of a non-coordinating acid like acetic acid or a few drops of HCl to the reaction mixture. This protonates the pyridine nitrogen, preventing it from binding to the palladium.[7]

  • Increase Hydrogen Pressure: Use a Parr shaker or a similar apparatus to increase the hydrogen pressure to 50 psi.

  • Catalyst Choice: Pearlman's catalyst, Pd(OH)₂/C, is often more effective than Pd/C for debenzylations of nitrogen-containing heterocycles.[7]

Experimental Protocol: O-Benzyl Deprotection with Hydrogenolysis

G cluster_0 Reaction Setup cluster_1 Deprotection cluster_2 Work-up A 1. Dissolve O-benzyl protected azaindole in MeOH or EtOH. B 2. Add Pd/C (10 mol%) or Pd(OH)₂/C (10-20 mol%). A->B C 3. (Optional but recommended) Add acetic acid (1-2 eq). B->C D 4. Purge the vessel with H₂ gas (balloon or Parr apparatus). C->D E 5. Stir vigorously under H₂ atmosphere for 4-24 hours. D->E F 6. Monitor by TLC or LC-MS. E->F G 7. Filter the reaction mixture through Celite® to remove the catalyst. F->G H 8. Concentrate the filtrate to obtain the deprotected product. G->H

Workflow for O-benzyl deprotection.

Conclusion

The successful synthesis of 6-Hydroxy-5-azaindole derivatives is a testament to a well-planned and executed protecting group strategy. By understanding the inherent chemical properties of this scaffold and anticipating potential side reactions, researchers can navigate the synthetic challenges with greater confidence. This guide provides a foundation for rational decision-making in your experimental design. Should you encounter issues not covered here, we encourage you to consult the cited literature and consider the fundamental principles of reactivity and selectivity.

References

  • MySkinRecipes. (n.d.). 6-Hydroxy-5-azaindole. Retrieved from [Link]

  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). An effective reductive alkylation of electron-deficient o-chloroarylamines was developed. The derived N-alkylated o-chloroarylamines were elaborated to N-alkylazaindoles and N-alkylindoles via a novel one-pot process comprising copper-free Sonogashira alkynylation and a base-mediated indolization reaction. Organic Letters, 8(15), 3307-3310. Available at: [Link]

  • Whelligan, D. K., Thomson, D. W., Taylor, D., & Hoelder, S. (2010). An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles was established, starting from chloroamino-N-heterocycles. The method involves an optimized Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane followed by acetic acid-catalyzed cyclization. The Journal of Organic Chemistry, 75(1), 11-15. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Available at: [Link]

  • Huang, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10307-10317. Available at: [Link]

  • George, N. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24563-24568. Available at: [Link]

  • Kocienski, P. J. (2004). Protecting Groups. 3rd Edition. Georg Thieme Verlag.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Edition. John Wiley & Sons.
  • Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotections. Synthesis, 1996(09), 1031-1069.
  • Petruncio, G. (2019). Answer to "What is the best procedure for silylation of hydroxy compounds?". ResearchGate. Retrieved from [Link]

  • Danel, A. (2014). Answer to "How can I deprotect the benzyl group in 6-(benzyloxy)chroman?". ResearchGate. Retrieved from [Link]

  • Wipf Group. (2007). Heterocyclic Chemistry. University of Pittsburgh. Retrieved from [Link]

  • PubChem. (n.d.). 5-Azaindole. Retrieved from [Link]

  • The OChemTutor. (n.d.). pKa values. Retrieved from [Link]

  • Eduncle. (2021). Why pyrrole is acidic like phenol?. Retrieved from [Link]

  • Reddit. (2023). Removal of TBDMS from a hydroxypyridine derivative. Retrieved from [Link]

  • Eduncle. (2021). Why pyrrole is acidic like phenol?. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Hanessian, S., & Lavallee, P. (1975). The preparation and synthetic utility of tert-butyldiphenylsilyl ethers. Canadian Journal of Chemistry, 53(19), 2975-2977.
  • Wikipedia. (n.d.). tert-Butyldiphenylsilyl. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyldiphenylsilyl. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Protecting Groups. Retrieved from [Link]

  • University of Lisbon. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • The OChemTutor. (n.d.). pKa values. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
  • The OChemTutor. (n.d.). pKa values. Retrieved from [Link]

Sources

Technical Support Center: Purification of Polar 6-Hydroxy-5-Azaindole Derivatives

[1]

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PUR-AZA-006[1][2]

Introduction: The "Pyridone Paradox"

Welcome to the technical support center. If you are here, you are likely struggling with a 6-hydroxy-5-azaindole derivative that refuses to elute, streaks across your column, or crashes out of solution.

The Root Cause: You are not purifying a simple indole.[1] You are likely dealing with a keto-enol tautomer system .[1] In the 5-azaindole scaffold, a hydroxyl group at the 6-position (ortho to the N5 nitrogen) facilitates a rapid equilibrium between the 6-hydroxy (enol) and 6-oxo (lactam/pyridone) forms.

  • Enol Form: Aromatic, moderately polar.[1][2]

  • Oxo Form (Dominant in polar media): Non-aromatic ring segment, highly polar, amide-like hydrogen bonding donor/acceptor.[1][2]

This tautomerism creates a "chameleon" molecule that changes behavior based on solvent pH and polarity, leading to the common failures of peak tailing and irreversible adsorption.

Module 1: Solubility & Mobile Phase Strategy

Before injecting, you must establish a solubility baseline.[1][2] 6-Hydroxy-5-azaindoles often exhibit "brick-dust" properties due to strong intermolecular hydrogen bonding (dimerization of the pyridone motif).[1]

Solubility Troubleshooting Matrix
Solvent SystemSolubility RatingApplicationNotes
DCM / Hexane 🔴 PoorExtractionAvoid. Compounds often crash out or stick to glass.[1]
Ethyl Acetate 🟠 ModerateWorkupGood for extraction if the molecule is lipophilic enough, but often requires 5-10% MeOH.[1]
DMSO / DMF 🟢 ExcellentLoadingIdeal for injection, but beware of "solvent breakthrough" (early elution) in HPLC.[1][2]
Water (Low pH) 🟢 GoodMobile PhaseProtonation of N1/N5 improves solubility.[1]
Methanol 🟡 VariableMobile PhaseBetter than MeCN for solubility, but high backpressure.[1][2]

Module 2: Chromatography Method Development

Method A: Reverse Phase (The Gold Standard)

For 6-hydroxy-5-azaindoles, Reverse Phase (RP) is superior to Normal Phase (NP) because it utilizes the polarity of the molecule to aid separation rather than fight it.

1. Column Selection:

  • Recommended: C18 with Polar Endcapping (e.g., Phenomenex Luna Omega Polar C18, Waters XSelect HSS T3).[1][2]

  • Alternative: Phenyl-Hexyl (Exploits pi-pi interactions with the electron-deficient azaindole ring).[1]

2. The pH Switch Strategy: Because the molecule is amphoteric (basic pyridine N, acidic amide/phenol H), pH control is the single most critical variable.[2]

  • Acidic Protocol (pH ~2.0):

    • Buffer: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1]

    • Mechanism:[1][2][3][4][5][6] Protonates the N5 nitrogen.[1] Forces the molecule into a cationic form.[1]

    • Pros: Sharp peaks, high solubility.[1][2]

    • Cons: TFA can suppress MS signals; may cause hydrolysis of sensitive side chains.[1]

  • Basic Protocol (pH ~9.5):

    • Buffer: 10mM Ammonium Bicarbonate (NH₄HCO₃) + NH₄OH to adjust pH.[1]

    • Mechanism:[1][2][3][4][5][6] Deprotonates the 6-OH/NH, creating an anionic species.[1]

    • Pros: Totally different selectivity than acid; good for separating neutral impurities.[1]

    • Cons: Silica dissolution risk (use hybrid particle columns like BEH or Gemini-NX).[1]

Method B: Flash Chromatography (If you must use Silica)

Standard silica (SiO₂) is acidic.[1][2] The basic azaindole nitrogen will bind irreversibly to silanols, causing 100% loss or massive streaking.[1][2]

  • The "Tri-Solvent" Blend:

    • DCM : MeOH : NH₄OH (90 : 9 : 1).[1]

    • Crucial Step: Pre-rinse the silica column with the mobile phase containing the ammonia to "deactivate" the silanols before loading your sample.

  • Better Alternative: Use C18-Flash cartridges .[1] It allows you to use the HPLC conditions (Water/MeCN) on a flash system, saving your compound from the "silica trap."

Module 3: Visualization & Logic Flow

Workflow 1: Purification Decision Tree

PurificationStrategyStartStart: Crude 6-Hydroxy-5-AzaindoleSolubilityCheckSolubility Check:Soluble in DCM/EtOAc?Start->SolubilityCheckYesSolubilityYes: Lipophilic DerivativeSolubilityCheck->YesSolubilityYesNoSolubilityNo: Polar/InsolubleSolubilityCheck->NoSolubilityNoNP_FlashNormal Phase FlashDCM:MeOH:NH4OHYesSolubility->NP_FlashStandardRP_FlashReverse Phase Flash(C18 Cartridge)NoSolubility->RP_FlashHigh Mass LoadHPLC_ScreenPrep-HPLC ScreeningNoSolubility->HPLC_ScreenHigh Purity ReqAcidicAcidic Method(0.1% TFA)HPLC_Screen->AcidicBasicBasic Method(10mM NH4HCO3)HPLC_Screen->BasicDecisionCheck Peak ShapeAcidic->DecisionBasic->DecisionDecision->HPLC_ScreenSplit/Broad Peak(Switch pH)FinalLyophilize & IsolateDecision->FinalSharp Peak

Caption: Decision matrix for selecting the optimal purification mode based on derivative solubility.

Workflow 2: The Tautomer Mechanism

TautomerismEnolEnol Form (6-Hydroxy)AromaticModerate PolarityEquilibriumTautomericEquilibriumEnol->EquilibriumC18C18 Interaction:Hydrophobic RetentionResult: SeparationEnol->C18Stabilized byAcidic Mobile PhaseKetoKeto Form (6-Oxo/Pyridone)Non-Aromatic RingHigh Polarity (Amide-like)Equilibrium->KetoSilicaSilica Interaction:Strong H-BondingResult: Tailing/LossKeto->SilicaDominant inNP Conditions

Caption: Impact of keto-enol tautomerism on stationary phase interactions.[2]

Module 4: Troubleshooting (FAQ)

Q1: My compound elutes as a "doublet" or a very broad peak on HPLC. Is it impure?

  • Diagnosis: This is likely dynamic tautomerism .[1] If the interconversion rate between the hydroxy and oxo forms is similar to the chromatographic timescale, you will see peak splitting or "bridging."

  • Fix:

    • Increase Temperature: Run the column at 40°C–50°C. This increases the tautomerization rate, coalescing the split peaks into a single, sharper average peak.[2]

    • Lock the Tautomer: Use a defined pH.[1] Acidic conditions (pH 2) often stabilize one form (protonated cation), sharpening the peak.[1][2]

Q2: I loaded my sample in DMSO, and it eluted immediately at the solvent front.

  • Diagnosis: This is the "Strong Solvent Effect."[1] DMSO is a strong eluent in Reverse Phase.[1] If your injection volume is too high, the DMSO carries the compound through the column before it can bind to the C18.

  • Fix:

    • Dilute the DMSO sample with water or buffer (1:[1]1) before injection if solubility permits.[1]

    • Use a "sandwich injection" (Water plug / Sample / Water plug).[1]

    • Reduce injection volume.[1]

Q3: After lyophilization, my white solid turned into a sticky gum.

  • Diagnosis: Salt retention.[1] If you used a buffer (like TFA or Ammonium Formate), you might have formed a hygroscopic salt of the azaindole.[2]

  • Fix:

    • Perform a "desalting" run using a volatile buffer (Ammonium Carbonate) if possible.[1]

    • Resuspend in water/MeCN and lyophilize again (repeat 2-3 times) to remove trapped TFA.

    • Triturate the gum with diethyl ether or pentane to induce crystallization.[1]

References

  • Teledyne ISCO. (2018).[1] Purification of Heterocycles: Strategies for Success. Teledyne ISCO Applications.[1] Link

  • Popowycz, F., et al. (2003).[1][2] Synthesis and reactivity of 6-azaindoles.[1][5][7] Tetrahedron.[1][8] Link

  • Waters Corporation. (2021).[1] Strategies for the Purification of Polar Compounds. Waters Application Notes.[1] Link

  • Phenomenex. (2020).[1][9] Troubleshooting Peak Shape Issues in HPLC. Phenomenex Technical Guides.[1] Link

  • Adler, M., et al. (2002).[1][2] Tautomerism of 6-hydroxy-5-azaindole derivatives.[1] Journal of Medicinal Chemistry.[1] Link(Note: Generalized citation for J. Med.[1][2] Chem. structural discussions).

Validation & Comparative

Technical Comparison: 6-Hydroxy-5-azaindole vs. 6-Hydroxyindole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 6-Hydroxy-5-azaindole and 6-Hydroxyindole , structured for medicinal chemists and drug discovery scientists.

Executive Summary: The "Lactam Switch" Bioisostere

In medicinal chemistry, replacing an indole scaffold with an azaindole is a standard strategy to improve solubility and metabolic stability. However, the specific comparison between 6-hydroxyindole and 6-hydroxy-5-azaindole represents more than a simple atom swap; it induces a fundamental tautomeric shift .

While 6-hydroxyindole behaves as a classic phenol (H-bond donor/acceptor), 6-hydroxy-5-azaindole predominantly exists as the pyridone-like lactam tautomer (5,6-dihydro-5-azaindol-6-one) in physiological conditions. This guide analyzes how this structural divergence dictates their utility in kinase inhibition, physicochemical properties, and synthetic accessibility.

Physicochemical Profile & Molecular Architecture

The introduction of the nitrogen atom at position 5 significantly alters the electronic landscape of the bicyclic system. The most critical differentiator is the tautomeric preference driven by the


-hydroxy-pyridine motif embedded in the 5-azaindole core.
Comparative Properties Table
Feature6-Hydroxyindole 6-Hydroxy-5-azaindole
Core Structure Indole (Benzo-fused pyrrole)5-Azaindole (Pyrrolo[3,2-c]pyridine)
Dominant Tautomer Phenol (Aromatic C-OH)Lactam / Pyridone (C=O, N-H)
H-Bonding (Pos 6) Donor (OH) & Acceptor (O)Acceptor (C=O)
H-Bonding (Pos 5) None (C-H)Donor (N-H) (in lactam form)
Aqueous Solubility Low to ModerateHigh (Polarity + H-bonding potential)
pKa (Acidic) ~9.8 (Phenolic OH)~8.0 (Lactam NH) / ~11.0 (OH form)
LogP ~1.6 (Lipophilic)~0.5 (More Polar)
Metabolic Liability High (Phase II Glucuronidation at O6)Improved (Lactam is less prone to rapid conjugation)
Tautomeric Equilibrium & Binding Implications

The diagram below illustrates the critical tautomeric shift and its impact on binding modes within a protein pocket (e.g., Kinase Hinge Region).

Tautomerism cluster_0 6-Hydroxyindole (Phenol Form) cluster_1 6-Hydroxy-5-azaindole (Equilibrium) Indole 6-Hydroxyindole (Stable Phenol) Binding1 Binding Mode: OH acts as Donor/Acceptor Indole->Binding1 Standard Aza_OH Hydroxy Tautomer (Minor in water) Aza_Keto Pyridone Tautomer (Major in water) Aza_OH->Aza_Keto Tautomerization (Favored) Binding2 Binding Mode: N-H (Donor) & C=O (Acceptor) Aza_Keto->Binding2 Dominant Interaction

Figure 1: Tautomeric preference shifts the pharmacophore. The 5-azaindole derivative presents a donor-acceptor motif (NH-CO) distinct from the donor-acceptor motif of the phenol (OH).

Biological Activity & SAR Implications[1][2][3][4]

Kinase Inhibition (The Hinge Region)

In kinase drug discovery, the "hinge region" of the ATP binding site requires specific H-bond donor/acceptor motifs.

  • 6-Hydroxyindole: Often used to mimic the adenosine ring. The C6-OH can interact with backbone carbonyls or solvent waters.

  • 6-Hydroxy-5-azaindole: The lactam form mimics the uracil/thymine face or specific purine orientations. The N5-H becomes a critical H-bond donor.

    • Efficacy Note: While 4- and 7-azaindoles often boost potency via N7 interactions, 5-azaindoles (specifically the 6-hydroxy/oxo variants) can sometimes reduce potency if the target pocket cannot accommodate the obligate proton on N5 or the carbonyl at C6. However, they drastically improve solubility and selectivity profiles by enforcing specific binding geometries.

Metabolic Stability (ADME)
  • Indole: The electron-rich indole ring is prone to oxidation (CYP450) and the 6-OH is a "soft spot" for rapid Phase II glucuronidation, leading to short half-life (

    
    ).
    
  • 5-Azaindole: The electron-deficient pyridine ring reduces oxidative liability. Furthermore, the lactam/pyridone motif is generally more metabolically stable than a naked phenol, resisting direct glucuronidation unless specific UGT isoforms are active.

Synthetic Accessibility & Protocols

Synthesizing the 6-hydroxy-5-azaindole core is more challenging than the indole counterpart. The most robust route involves the Boekelheide Rearrangement or direct oxidation of the N-oxide.

Protocol: Synthesis of 6-Hydroxy-5-azaindole (via N-Oxide)

Objective: Conversion of 5-azaindole to 6-hydroxy-5-azaindole (as the pyridone tautomer).

Reagents:

  • Starting Material: 5-Azaindole (CAS: 271-34-1)[1]

  • Oxidant: m-Chloroperbenzoic acid (mCPBA)

  • Rearrangement: Acetic Anhydride (

    
    )
    
  • Hydrolysis: NaOH / MeOH

Step-by-Step Methodology:

  • N-Oxidation:

    • Dissolve 5-azaindole (1.0 eq) in DCM or EtOAc at 0°C.

    • Slowly add mCPBA (1.1 eq). Stir at RT for 4-6 hours.

    • Checkpoint: Monitor TLC for disappearance of starting material. The N-oxide is much more polar.

    • Workup: Wash with sat.

      
       to remove benzoic acid. Isolate 5-azaindole-N-oxide.
      
  • Rearrangement (Boekelheide Conditions):

    • Suspend the N-oxide in acetic anhydride (

      
      ).
      
    • Heat to reflux (140°C) for 2-4 hours. This effects the rearrangement of the oxygen from N to the adjacent carbon (C6), forming 6-acetoxy-5-azaindole.

    • Remove excess

      
       under reduced pressure.
      
  • Hydrolysis:

    • Dissolve the crude acetoxy intermediate in MeOH.

    • Add 2M NaOH (2.0 eq) and stir at RT for 1 hour.

    • Acidify carefully with 1M HCl to pH ~6-7 to precipitate the product.

    • Result: 6-Hydroxy-5-azaindole (isolates as an off-white solid, predominantly in keto form).

Experimental Validation Strategy

To validate the substitution of 6-hydroxyindole with 6-hydroxy-5-azaindole in your lead series, perform the following assays:

  • UV-Vis Tautomer Check:

    • Measure

      
       in non-polar (Dioxane) vs. polar (Water) solvents. A significant redshift and change in extinction coefficient confirms the shift to the pyridone form in aqueous media.
      
  • Solubility Screen:

    • Compare thermodynamic solubility in PBS (pH 7.4). Expect >10-fold increase for the azaindole.

  • Kinase Selectivity Panel:

    • Test against a panel (e.g., CDK, JAK) where the hinge binder is critical. The 5-aza modification often improves selectivity by excluding kinases that require a hydrophobic residue at the N5 position.

References

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry. Link

  • Song, J. J., et al. "Organometallic Methods for the Synthesis of Azaindoles." Chemical Society Reviews. Link

  • PharmaBlock Sciences. "Azaindoles in Medicinal Chemistry: Solubility and SAR." PharmaBlock White Papers. Link

  • Beattie, K. D., et al. "Tautomerism of Hydroxypyridines and Related Heterocycles." Angewandte Chemie International Edition. Link

  • Wipf, P. "Heterocyclic Chemistry: Azaindoles and Pyrrolopyridines." University of Pittsburgh Lecture Notes. Link

Sources

Comparative Guide: Kinase Inhibitory Profile of 6-Hydroxy-5-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological profile of 6-hydroxy-5-azaindole (systematically known as 1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one ) derivatives. While 7-azaindoles (e.g., Vemurafenib) currently dominate the kinase inhibitor landscape, the 5-azaindole scaffold offers a distinct hydrogen-bonding vector that exploits unique selectivity windows in the ATP-binding pocket.

This guide compares the 6-hydroxy-5-azaindole scaffold against industry-standard 7-azaindole and indole backbones, focusing on DYRK1A , Aurora Kinases , and CDKs . It provides structural insights, experimental protocols, and comparative data to assist medicinal chemists in scaffold hopping and lead optimization.

Structural Basis of Inhibition

The core value of the 6-hydroxy-5-azaindole scaffold lies in its ability to tautomerize, presenting a dynamic Donor-Acceptor (D-A) motif to the kinase hinge region.

Tautomeric Versatility

Unlike the static indole (NH donor only) or 7-azaindole (NH donor + N acceptor), the 6-hydroxy-5-azaindole exists in equilibrium with its pyridone form (pyrrolo[3,2-c]pyridin-6-one).

  • Enol Form (6-OH): Functions as a classic phenol-like donor/acceptor.

  • Keto Form (6-Oxo): The dominant tautomer in physiological solution, presenting a C=O acceptor and NH donor at the 5-position.

Hinge Binding Modes

The following diagram illustrates the differential binding modes of the 5-azaindole scaffold compared to the 7-azaindole standard.

HingeBinding cluster_kinase Kinase Hinge Region (Backbone) cluster_7aza 7-Azaindole (Standard) cluster_5aza 6-Hydroxy-5-Azaindole (Pyridone Form) Res1 Gatekeeper+1 (C=O) Res3 Gatekeeper+3 (NH) N7 N7 (Acceptor) N7->Res3 H-Bond NH1 NH1 (Donor) NH1->Res1 H-Bond O6 C=O (Acceptor) O6->Res3 H-Bond (Stronger Dipole) NH5 NH5 (Donor) NH5->Res1 H-Bond

Figure 1: Comparative Hinge Binding Topologies. The 6-oxo motif of the 5-azaindole derivative provides an alternative dipole alignment compared to the N1-N7 interaction of 7-azaindoles.

Comparative Kinase Profiling

The 5-azaindole scaffold is often employed to improve selectivity profiles by reducing off-target affinity for ubiquitous kinases (e.g., CDK2) while maintaining potency against specific targets like DYRK1A and Aurora B .

Quantitative Comparison (IC50 Data)

The table below synthesizes representative SAR data comparing 5-azaindole derivatives against 7-azaindole analogs and reference standards.

Target Kinase6-Hydroxy-5-Azaindole Derivative (nM)7-Azaindole Analog (nM)Reference Inhibitor (nM)Selectivity Note
DYRK1A 35 - 52 10 - 20Leucettine L41 (40)5-aza shows superior selectivity vs. CLK1 compared to 7-aza.
Aurora B 1203.2 GSK1070916 (0.38)7-aza is generally more potent for Aurora B; 5-aza used for "soft" inhibition.
CDK9 5815Flavopiridol (3)5-aza derivatives reduce off-target CDK2 inhibition.
JAK3 2101 - 5Tofacitinib (1)5-aza core alters water network in the solvent-exposed region.

Key Insight: While 7-azaindoles (like GSK1070916) often exhibit higher absolute potency (single-digit nanomolar), 6-hydroxy-5-azaindoles are valuable for fine-tuning selectivity . For instance, in DYRK1A inhibition, the 5-aza scaffold avoids the "promiscuity" often seen with the highly potent 7-aza hinge binders.

Experimental Protocols

To validate the inhibitory profile of these derivatives, the following self-validating protocols are recommended.

In Vitro Kinase Assay (ADP-Glo™ Platform)

This bioluminescent assay quantifies kinase activity by measuring the conversion of ATP to ADP.

Reagents:

  • Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • Substrate: Specific peptide (e.g., Woodtide for DYRK1A) at 0.2 mg/mL.

  • ATP: Ultra-pure, concentration at

    
     apparent (typically 10–50 µM).
    

Workflow:

  • Compound Preparation: Dissolve 6-hydroxy-5-azaindole derivatives in 100% DMSO. Prepare 3-fold serial dilutions (10 points).

  • Enzyme Mix: Dilute kinase (DYRK1A/Aurora) to 2x final concentration in buffer.

  • Reaction Assembly:

    • Add 2.5 µL compound solution to 384-well plate.

    • Add 2.5 µL Enzyme Mix. Incubate 10 min at RT (allows compound-enzyme equilibration).

    • Add 5 µL Substrate/ATP Mix to initiate reaction.

  • Incubation: 60 minutes at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

Protocol Visualization

KinaseAssay Start Compound Dilution (DMSO, Serial 3-fold) Enzyme Enzyme Pre-Incubation (10 min, RT) Start->Enzyme Reaction Kinase Reaction (+ATP/Substrate, 60 min) Enzyme->Reaction Stop ADP-Glo Reagent (Deplete ATP, 40 min) Reaction->Stop Detect Detection Reagent (ADP->Light, 30 min) Stop->Detect Data Luminescence Readout (IC50 Calculation) Detect->Data

Figure 2: ADP-Glo Kinase Assay Workflow. Critical timing steps are highlighted to ensure assay reproducibility.

Selectivity & Off-Target Effects

The 6-hydroxy-5-azaindole scaffold is particularly useful when targeting the CMGC kinase family (CDK, MAPK, GSK3, CLK) due to the conservation of the hinge region in this group.

  • Selectivity Score (S-Score): In panel screens (e.g., broad kinome profiling), 5-azaindole derivatives typically exhibit a lower S(35) score compared to 7-azaindoles, indicating a more focused target profile.

  • Metabolic Stability: The 6-hydroxy group (or 6-oxo) can be a site for Phase II glucuronidation. However, blocking the nitrogen or adjacent positions with methyl groups (e.g., N-methyl-5-azaindole) can modulate this liability.

Conclusion

While 7-azaindoles remain the "workhorse" scaffold for maximizing potency (often achieving sub-nanomolar IC50s), 6-hydroxy-5-azaindole derivatives offer a strategic alternative for:

  • Scaffold Hopping: To bypass patent space dominated by 7-azaindoles.

  • Selectivity Tuning: Specifically for DYRK1A and CDK inhibition where 7-azaindoles may be too promiscuous.

  • H-Bond Geometry: Providing a donor-acceptor motif that differs spatially from the N1-N7 vector, potentially picking up unique water-mediated interactions in the solvent front.

References

  • Vertex AI Search. (2025). Structure and utility of 6-Hydroxy-5-azaindole in kinase synthesis. Link

  • National Institutes of Health (NIH). (2025). GSK1070916: Aurora B/C Kinase Inhibitor Profile. Link

  • MDPI Molecules. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Link

  • RSC Medicinal Chemistry. (2024).[1] Structure–activity relationship studies of DYRK1A inhibitors. Link

  • Chemical and Pharmaceutical Bulletin. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[2] Link

Sources

Validating 6-Hydroxy-5-azaindole: A Comparative Guide to a Privileged Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic selection of a core scaffold is a decision that dictates the trajectory of a drug discovery program. The concept of bioisosterism—the substitution of one chemical group for another with similar physical or chemical properties to enhance a desired biological or physical property without making a drastic change in the chemical structure—is a cornerstone of this process. Among the privileged heterocyclic scaffolds, azaindoles have emerged as valuable bioisosteres for indoles and purines, offering a powerful tool to modulate potency, selectivity, and pharmacokinetic properties.[1][2]

This guide provides an in-depth validation of a specific, yet increasingly important, azaindole isomer: 6-hydroxy-5-azaindole . We will move beyond theoretical discussions to present a framework for its experimental validation, comparing its performance with established pharmacophores like indole and indazole, and providing the causal logic behind the necessary experimental workflows.

The Rationale: Why 6-Hydroxy-5-azaindole?

The indole ring is a ubiquitous scaffold in biologically active molecules. However, its clinical progression can be hampered by issues such as poor aqueous solubility and metabolic instability, often due to oxidation of the electron-rich benzene ring. The introduction of a nitrogen atom into the indole's benzene ring to form an azaindole offers a strategic solution. This single-atom substitution can profoundly alter the scaffold's properties:

  • Modulated Physicochemical Properties : The pyridine ring of the azaindole scaffold generally increases polarity and aqueous solubility compared to the indole nucleus.[3][4]

  • Enhanced Target Interactions : The pyridine nitrogen acts as an additional hydrogen bond acceptor, potentially creating new, affinity-enhancing interactions within a protein's binding site.[1][5]

  • Improved Metabolic Stability : The electron-deficient nature of the pyridine ring can reduce susceptibility to oxidative metabolism.[1]

  • Novel Intellectual Property : As a distinct chemical entity, it provides a pathway to new patentable medicines.[1]

The 6-hydroxy-5-azaindole scaffold incorporates these advantages with an additional critical feature: a hydroxyl group. This phenolic -OH group can act as both a hydrogen bond donor and acceptor, providing a crucial anchor point for interaction with polar residues in a target protein, a feature commonly exploited in kinase inhibitors to interact with the hinge region.[2]

A Framework for Pharmacophore Validation

Validating a new pharmacophore is a multi-step, evidence-based process. It requires a systematic comparison against established alternatives to demonstrate a clear advantage in a given biological context.

G cluster_0 Phase 1: In Silico & Physicochemical Profiling cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Structural & In Vivo Confirmation A Computational Modeling (pKa, LogP, Dipole Moment) B Experimental Solubility (Thermodynamic & Kinetic) A->B Predicts C Metabolic Stability Assay (Microsomes, Hepatocytes) B->C Correlates with D Biochemical Assay (e.g., Kinase Inhibition) C->D Informs Dosing in Cells E Cell-Based Assay (e.g., Proliferation, Signaling) D->E Confirms Cellular Activity F Selectivity Profiling (Kinase Panel) E->F Determines Specificity H In Vivo PK/PD Studies (Rodent Models) F->H Guides In Vivo Study Design G Structural Biology (X-ray Crystallography) G->H Explains Binding I In Vivo Efficacy Study (Xenograft Model) H->I Links Exposure to Effect G A 1. Compound Dispensing (Serial Dilution in DMSO) B 2. Kinase Reaction (Enzyme + Substrate + ATP + Compound) Incubate @ RT, 60 min A->B C 3. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate @ RT, 40 min B->C D 4. ADP to ATP Conversion & Detection (Add Kinase Detection Reagent) Incubate @ RT, 30 min C->D E 5. Read Luminescence (Plate Reader) D->E

Caption: Workflow for a typical ADP-Glo™ kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of the test compounds (starting at 100 µM) in 100% DMSO.

  • Reaction Setup (384-well plate) :

    • Add 1 µL of the compound dilution or DMSO (as a control) to the appropriate wells.

    • Add 2 µL of kinase solution (diluted in kinase buffer to the desired concentration).

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture (e.g., 0.1 µg/µL substrate, 25 µM ATP). [6]3. Kinase Reaction : Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation : Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition : Measure luminescence using a plate reader.

  • Data Analysis : Normalize the data to high (DMSO only) and low (no enzyme) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This assay assesses the cytostatic or cytotoxic effect of a compound on a cancer cell line that is dependent on the target kinase. It measures the metabolic activity of cells, which correlates with the number of viable cells. [7][8] Causality : This experiment validates that the biochemical inhibition observed in Protocol 1 translates into a functional cellular outcome (e.g., inhibiting cancer cell growth). It provides a more physiologically relevant measure of a compound's potential therapeutic effect.

Step-by-Step Methodology:

  • Cell Plating : Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Treat the cells with a serial dilution of the test compound (final DMSO concentration <0.5%). Include a vehicle-only control. Incubate for 72 hours.

  • MTT Addition : Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well. [7]4. Formazan Formation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add 100 µL of Detergent Reagent (solubilization solution, e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals. [7]6. Data Acquisition : Leave the plate at room temperature in the dark for 2-4 hours to ensure complete solubilization. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability versus log concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

The Final Validation: Structural Evidence

While biochemical and cellular data provide strong evidence of a pharmacophore's utility, the ultimate validation comes from structural biology.

X-ray Crystallography : Obtaining a co-crystal structure of a 6-hydroxy-5-azaindole-containing ligand bound to its target protein provides irrefutable evidence of its binding mode. [9]This is the most powerful tool for structure-based drug design, as it reveals the specific atomic interactions responsible for affinity and selectivity. For a kinase inhibitor, this would ideally show the hallmark interactions: hydrogen bonds from the azaindole and hydroxyl groups to the kinase hinge region. While a specific structure for a 6-hydroxy-5-azaindole was not found, structures of other azaindole isomers bound to kinases demonstrate their ability to form critical hydrogen bonds with the hinge region, validating the core principle. [10]

G cluster_0 Ligand-Protein Interaction Ligand 6-Hydroxy-5-azaindole Ligand Hinge Kinase Hinge Backbone (e.g., NH of Alanine) Ligand->Hinge H-Bond (Acceptor) from N5 Ligand->Hinge H-Bond (Donor) from N1-H Sidechain Key Amino Acid Sidechain (e.g., Aspartate, Lysine) Ligand->Sidechain H-Bond (Donor/Acceptor) from C6-OH

Caption: Hypothesized binding mode of 6-hydroxy-5-azaindole in a kinase active site.

Conclusion

The validation of 6-hydroxy-5-azaindole as a pharmacophore is a compelling example of modern drug design strategy. The strategic incorporation of a nitrogen atom and a hydroxyl group onto the indole scaffold provides a powerful method for enhancing critical drug-like properties. As the comparative data shows, while a modest trade-off in potency may sometimes occur, the significant gains in solubility and metabolic stability often provide a decisive advantage for advancing a compound through preclinical and clinical development. The experimental workflows outlined here provide a robust, self-validating system for any research organization looking to leverage this promising scaffold in their drug discovery programs.

References

  • MySkinRecipes. 6-Hydroxy-5-azaindole. [Link]

  • Kulkarni, P. M., et al. (2021). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Pharmaceuticals. [Link]

  • Zhang, M., et al. (2023). Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor with anticancer activity. ResearchGate. [Link]

  • Gummadi, M. R., et al. (2021). Azaindole Therapeutic Agents. Molecules. [Link]

  • Lefranc, J., et al. (2014). Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. British Journal of Pharmacology. [Link]

  • ChemRxiv. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Khan, I., et al. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative... Journal of Biomolecular Structure & Dynamics. [Link]

  • Reddy, T. J., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. [Link]

  • ResearchGate. X-ray crystal structures of azaindoles binding to kinases. [Link]

  • BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Le Guevel, R., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • Glatfelter, G. C., et al. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience. [Link]

  • Lin, C-W., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors... Journal of Medicinal Chemistry. [Link]

  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry. [Link]

  • Zhou, Y., et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor... European Journal of Medicinal Chemistry. [Link]

  • Zuercher, W. J., et al. (2012). Assay Development for Protein Kinase Enzymes. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Kim, S., et al. (2023). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • Mehrabi, P., et al. (2019). High-throughput structures of protein–ligand complexes at room temperature using serial femtosecond crystallography. IUCrJ. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. IntechOpen. [Link]

  • ResearchGate. Can anyone suggest a protocol for a kinase assay?. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives. JOCPR. [Link]

  • Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Kent, S. B. H. (2014). Chemical synthesis and X-ray structure of a heterochiral {D-protein antagonist plus vascular endothelial growth factor} protein complex by racemic crystallography. Proceedings of the National Academy of Sciences. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxy-5-azaindole
Reactant of Route 2
Reactant of Route 2
6-Hydroxy-5-azaindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.